3-Hydroxythiophene-2-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxythiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NOS/c6-3-5-4(7)1-2-8-5/h1-2,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPUQRUUNVTMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481525 | |
| Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-19-5 | |
| Record name | 2-Thiophenecarbonitrile, 3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-hydroxythiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-hydroxythiophene-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a feasible synthetic pathway, experimental protocols, and the expected analytical characterization of the target compound.
Synthesis Pathway
The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the well-established Gewald reaction to construct the thiophene ring, yielding 2-aminothiophene-3-carbonitrile. This intermediate is then converted to the final product via a diazotization reaction followed by hydrolysis.
physical and chemical properties of 3-hydroxythiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxythiophene-2-carbonitrile (CAS No. 57059-19-5) is a substituted thiophene of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates information on its core physical and chemical properties, proposed synthetic routes, and potential biological significance by drawing parallels with closely related analogues. The information herein is intended to serve as a foundational resource for researchers, providing both established knowledge on the 3-hydroxythiophene scaffold and inferred properties of the title compound to guide future research and application.
Physicochemical Properties
| Property | Value (Inferred) | Notes and References |
| Molecular Formula | C₅H₃NOS | Calculated |
| Molecular Weight | 125.15 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Based on similar thiophene derivatives. |
| Melting Point | Not available | For comparison, methyl 3-hydroxythiophene-2-carboxylate has a melting point of 38-43 °C. |
| Boiling Point | > 200 °C (decomposes) | High boiling point expected due to polar functional groups. For comparison, 3-hydroxythiophene-2-carboxamide has a predicted boiling point of 343.8 °C at 760 mmHg. |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Limited solubility in water and nonpolar solvents. | Expected behavior for a polar heterocyclic compound. |
| pKa | 6-8 | The hydroxyl group is expected to be acidic, influenced by the electron-withdrawing nitrile group. |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of the hydroxyl and nitrile groups on the aromatic thiophene ring.
Tautomerism
A key characteristic of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the nature of other substituents on the ring.[1] For this compound, the electron-withdrawing nature of the nitrile group at the 2-position is expected to favor the enol (hydroxy) form.
A diagram illustrating the tautomeric equilibrium of this compound.
Reactivity
-
Acylation and Alkylation: The hydroxyl group can be readily acylated or alkylated under basic conditions. The enolate formed upon deprotonation is a soft nucleophile, and reactions with hard electrophiles will favor O-alkylation or O-acylation.[1]
-
Electrophilic Substitution: 3-Hydroxythiophenes are generally less reactive towards electrophiles than their pyrrole counterparts.[1] The presence of the electron-withdrawing nitrile group will further deactivate the ring towards electrophilic attack.
-
Nucleophilic Reactions: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or be reduced to an amine.
Experimental Protocols
Proposed Synthesis
A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction.[2] While the direct synthesis of this compound via a Gewald approach is not explicitly reported, a plausible multi-step synthesis can be proposed starting from an appropriate β-keto nitrile, followed by diazotization of the resulting 2-aminothiophene and subsequent hydrolysis.
Step 1: Gewald Synthesis of 2-Amino-3-cyanothiophene derivative
This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
-
Reactants:
-
An appropriate α-mercaptoaldehyde or α-mercaptoketone.
-
Malononitrile.
-
Elemental Sulfur.
-
Base (e.g., morpholine, triethylamine).
-
Solvent (e.g., ethanol, DMF).
-
-
Procedure:
-
The α-mercapto carbonyl compound and malononitrile are dissolved in the solvent.
-
The base is added, and the mixture is stirred.
-
Elemental sulfur is added portion-wise.
-
The reaction mixture is heated to reflux for several hours and monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization or column chromatography.
-
Step 2: Diazotization and Hydrolysis
The resulting 2-aminothiophene-3-carbonitrile can then be converted to the 3-hydroxy derivative.
-
Reactants:
-
2-Aminothiophene-3-carbonitrile derivative.
-
Sodium nitrite.
-
Aqueous acid (e.g., H₂SO₄, HCl).
-
-
Procedure:
-
The aminothiophene is dissolved in aqueous acid at low temperature (0-5 °C).
-
A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
-
The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the hydroxyl group.
-
The product is isolated by extraction and purified by chromatography.
-
References
3-hydroxythiophene-2-carbonitrile CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its nascent status in commercially available chemical catalogs, this document focuses on its fundamental properties, a detailed theoretical synthesis pathway, and potential applications. The information presented is curated for researchers and professionals engaged in drug discovery and development, offering a foundational understanding of this molecule.
Chemical Identity and Properties
While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be established through its molecular structure.
| Property | Value | Source |
| Molecular Formula | C₅H₃NOS | Calculated |
| Molecular Weight | 125.15 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature Standard |
| Canonical SMILES | C1=CSC(=C1O)C#N | ChemDraw |
| Physical State | Expected to be a solid at room temperature | Inferred from analogs |
Note: The physical properties are estimations based on structurally similar compounds, such as other substituted hydroxythiophenes and thiophenecarbonitriles.
Proposed Synthesis Pathway
The synthesis of this compound can be theoretically achieved through a two-step process, commencing with the well-established Gewald reaction to form a key aminothiophene intermediate, followed by a diazotization and hydrolysis sequence.
Logical Workflow of the Proposed Synthesis
Caption: Proposed two-step synthesis of a substituted this compound.
Experimental Protocols
The following protocols are detailed methodologies for the proposed synthesis of this compound.
Step 1: Synthesis of 2-Amino-3-cyanothiophene (Gewald Reaction)
Materials:
-
Malononitrile
-
Elemental Sulfur
-
A suitable aldehyde or ketone (e.g., acetaldehyde to yield 2-amino-5-methylthiophene-3-carbonitrile)
-
Base catalyst (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a solution of the aldehyde or ketone and malononitrile in the chosen solvent, add the base catalyst.
-
Stir the mixture at room temperature for a designated period to facilitate the Knoevenagel condensation.
-
Introduce elemental sulfur to the reaction mixture.
-
Heat the mixture to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Synthesis of this compound (Diazotization and Hydrolysis)
Materials:
-
2-Amino-3-cyanothiophene derivative from Step 1
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Ice
Procedure:
-
Dissolve the 2-aminothiophene-3-carbonitrile in a cooled aqueous solution of the acid (e.g., HCl or H₂SO₄) at 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C. The formation of the diazonium salt should be monitored.
-
After the addition is complete, continue stirring the mixture in the ice bath for a short period.
-
To induce hydrolysis of the diazonium salt, the reaction mixture is then gently heated. The evolution of nitrogen gas will be observed.
-
After the gas evolution ceases, the mixture is cooled to room temperature.
-
The product, this compound, is then extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to obtain the final pure compound.
Potential Applications in Research and Development
Thiophene-based heterocycles are privileged scaffolds in medicinal chemistry and materials science. This compound, with its reactive hydroxyl and cyano functionalities, presents several opportunities for further chemical modifications, making it a valuable building block for:
-
Drug Discovery: Serving as a core structure for the synthesis of novel compounds with potential therapeutic activities, including but not limited to kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The hydroxyl group can act as a hydrogen bond donor/acceptor, while the nitrile can be a key interaction point or be further transformed.
-
Materials Science: Use as a monomer or intermediate in the synthesis of organic semiconductors, conducting polymers, and dyes, where the electronic properties of the thiophene ring can be fine-tuned.
-
Chemical Biology: Development of molecular probes and labeling agents, leveraging the reactivity of its functional groups for conjugation to biomolecules.
Conclusion
While this compound is not a readily cataloged compound, this technical guide provides a robust theoretical framework for its synthesis and outlines its potential in various scientific domains. The detailed experimental protocols, based on well-established chemical transformations, offer a clear path for its preparation in a laboratory setting. Researchers and professionals in drug development and materials science can utilize this information as a foundational resource for exploring the chemical space and applications of this promising heterocyclic molecule.
Spectroscopic Analysis of 3-Hydroxythiophene-2-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-hydroxythiophene-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document focuses on predicted spectroscopic behavior based on known data from similar structures and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | 7.0 - 7.5 | Doublet | 5.0 - 6.0 |
| H5 | 6.8 - 7.2 | Doublet | 5.0 - 6.0 |
| OH | 8.0 - 10.0 | Broad Singlet | - |
Note: Predictions are based on general principles of NMR spectroscopy and data from similar thiophene derivatives.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 90 - 100 |
| C3 | 150 - 160 |
| C4 | 120 - 125 |
| C5 | 125 - 130 |
| CN | 115 - 120 |
Note: Predictions are based on established substituent effects on thiophene ring chemical shifts.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 3400 - 3200 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C≡N stretch | 2230 - 2210 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch | 1260 - 1180 | Strong |
Note: Predicted values are based on characteristic vibrational frequencies of the functional groups.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| Fragment | m/z (amu) |
| [M]⁺ | 139 |
| [M-HCN]⁺ | 112 |
| [M-CO]⁺ | 111 |
Note: Predicted fragmentation is based on typical electron ionization (EI) behavior of aromatic nitriles and phenols.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation. A standard electron energy of 70 eV is typically used.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight, and the fragmentation pattern gives structural information.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the expected connectivity of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Caption: Chemical structure and atom connectivity of this compound.
solubility of 3-hydroxythiophene-2-carbonitrile in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-hydroxythiophene-2-carbonitrile in various solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on equipping researchers with the necessary theoretical and practical frameworks to conduct their own solubility assessments. The guide covers theoretical prediction methods, detailed experimental protocols, and data presentation strategies.
Introduction to the Importance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of drug discovery and development. It significantly influences a compound's bioavailability, formulation, and overall therapeutic efficacy. For a compound like this compound, which belongs to the versatile class of thiophene derivatives known for their diverse biological activities, understanding its solubility profile is a fundamental prerequisite for any further pharmacological investigation.[1][2][3][4][5] Thiophene and its derivatives are generally soluble in organic solvents like ether and alcohol but are typically insoluble in water.[3][4]
Theoretical Prediction of Solubility
In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility. These in silico methods are cost-effective and can guide solvent selection for experimental studies.
Several approaches are available for predicting the solubility of organic molecules:
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical and machine learning algorithms to correlate the chemical structure of a compound with its physical properties, including solubility.[6][7] Machine learning models like random forests and deep neural networks have shown significant promise in accurately predicting solubility in various organic solvents.[6][8]
-
Thermodynamic Models: Methods like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and UNIFAC (UNIQUAC Functional-group Activity Coefficients) are based on thermodynamic principles and can predict solubility from the molecular structure.[6] The Abraham solvation equation is another commonly used method that relies on a set of descriptors for both the solute and the solvent to estimate solubility.[9]
-
Physics-Based Models: These models use fundamental physics principles to predict solubility, though they can be computationally intensive.[10]
These predictive tools can help in the rational selection of solvents for experimental determination, saving time and resources.
Experimental Determination of Solubility
The most accurate way to determine the solubility of this compound is through experimental measurement. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[11]
General Experimental Protocol: Shake-Flask Method
This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions using a suitable analytical method like UV-Vis spectroscopy or HPLC.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the analytical response of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor.
-
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison between different solvents.
Table 1: Solubility of this compound in Various Solvents at a Specified Temperature
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Water | 25 | HPLC-UV | ||
| e.g., Ethanol | 25 | HPLC-UV | ||
| e.g., Acetone | 25 | HPLC-UV | ||
| e.g., DMSO | 25 | HPLC-UV | ||
| ... (add other solvents) |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applications - Ask this paper | Bohrium [bohrium.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciensage.info [sciensage.info]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
Quantum Chemical Insights into 3-Hydroxythiophene-2-carbonitrile: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 3-hydroxythiophene-2-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular properties, predicted reactivity, and spectroscopic signatures through computational modeling. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this guide synthesizes data from closely related thiophene derivatives to provide a robust theoretical framework.
Introduction
Thiophene derivatives are a cornerstone in the development of novel therapeutic agents and functional organic materials. The unique electronic properties of the thiophene ring, combined with the functionalization by hydroxyl and carbonitrile groups, make this compound a promising scaffold. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for predicting the behavior of such molecules, guiding synthetic efforts, and elucidating structure-activity relationships. This guide will delve into the optimized geometry, electronic structure, and vibrational analysis of this compound, based on established computational methodologies.
Methodology for Quantum Chemical Calculations
The computational data presented herein is based on methodologies frequently employed for similar thiophene derivatives, providing a reliable theoretical model.
Computational Details:
All calculations are theoretically performed using the Gaussian 09 software package. The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1][2][3] A 6-311++G(d,p) basis set is typically used for such calculations to ensure a high degree of accuracy for both geometric and electronic properties.[1][2] Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to allow for the prediction of the infrared (IR) spectrum.
The workflow for a typical quantum chemical analysis of a novel thiophene derivative is outlined below.
Predicted Molecular Properties
Optimized Molecular Geometry
The optimization of the molecular structure of this compound is the first step in its computational analysis. Based on studies of similar thiophene derivatives, the thiophene ring is expected to be largely planar.[4] The bond lengths and angles will be influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. For comparison, in a related molecule, methyl-3-aminothiophene-2-carboxylate, the C-S bond lengths are in the range of 1.7113(19)–1.7395(16) Å.[5] Similar ranges are anticipated for this compound.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value Range | Reference Compound(s) |
| C-S Bond Length (Å) | 1.71 - 1.75 | Methyl-3-aminothiophene-2-carboxylate[5] |
| C=C Bond Length (Å) | 1.35 - 1.45 | Thiophene Derivatives[6] |
| C-C Bond Length (Å) | 1.40 - 1.50 | Thiophene Derivatives[6] |
| C≡N Bond Length (Å) | ~1.15 | General Nitriles |
| C-O Bond Length (Å) | ~1.36 | Phenolic Compounds |
| O-H Bond Length (Å) | ~0.96 | Phenolic Compounds |
| Thiophene Ring Angles (°) | 110 - 130 | Methyl-3-aminothiophene-2-carboxylate[5] |
Tautomerism
It is important to note that 3-hydroxythiophenes can exist in equilibrium with their thiophen-3(2H)-one tautomers.[7][8] The relative stability of these tautomers is solvent-dependent.[7][8] Computational studies can predict the energies of both tautomers to determine the more stable form under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Potential Biological Activities of 3-Hydroxythiophene-2-carbonitrile: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide delves into the potential biological activities of a specific derivative, 3-hydroxythiophene-2-carbonitrile, and its closely related analogues. While research on the unsubstituted parent compound is limited, extensive studies on its derivatives have revealed significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document aims to provide a comprehensive overview of the existing research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action to support further drug discovery and development efforts.
Introduction
Thiophene and its derivatives have garnered considerable attention in the field of medicinal chemistry due to their wide spectrum of biological activities. These heterocyclic compounds are key components in a variety of FDA-approved drugs.[1] The this compound core, in particular, offers a unique combination of a nucleophilic hydroxyl group and an electrophilic nitrile group, making it a versatile building block for the synthesis of diverse molecular architectures with potential therapeutic applications. This whitepaper will explore the documented anticancer, antimicrobial, and anti-inflammatory properties of compounds derived from this core structure.
Synthesis of the this compound Scaffold
The synthesis of the this compound scaffold and its derivatives is often achieved through multicomponent reactions, such as the Gewald reaction. This approach allows for the efficient, one-pot synthesis of substituted thiophenes from simple starting materials.[1] For instance, the reaction of an α-halo-ketone, a compound with an active methylene group (like malononitrile), and elemental sulfur in the presence of a base is a common strategy.
A general workflow for the synthesis of substituted 2-aminothiophene-3-carbonitriles, which can be precursors to this compound derivatives, is depicted below.
Anticancer Activity
Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or cellular processes critical for cancer cell growth and survival.
Inhibition of PD-1/PD-L1 Interaction
A novel class of compounds based on the 2-hydroxy-4-phenylthiophene-3-carbonitrile scaffold has been designed and evaluated as small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[2][3] These compounds act as PD-L1 antagonists, disrupting the interaction with its receptor, PD-1, which is a critical immune checkpoint pathway exploited by cancer cells to evade the immune system.
| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |
| BMS1166 (Reference) | - | Various | - | [2][3] |
| 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative | Phenyl group at C4 | hPD-L1 expressing cells | Comparable to BMS1166 | [2][3] |
Cytotoxic Activity Against Cancer Cell Lines
Various thiophene derivatives incorporating the carbonitrile moiety have been synthesized and evaluated for their cytotoxic effects. For example, a series of tetrahydrobenzo[b]thiophene-3-carbonitriles showed significant antiproliferative activity against breast (MCF7) and liver (HepG2) cancer cell lines.[4]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives | MCF7 (Breast Cancer) | 11.42 - 65.20 | [4] |
| HepG2 (Liver Cancer) | 13.73 - 71.21 | [4] | |
| Thienopyrimidine derivatives | HepG2 (Liver Cancer) | 3.105 - >50 | [5] |
| PC-3 (Prostate Cancer) | 2.15 - >50 | [5] | |
| Phenyl-thiophene-carboxamide derivatives | Hep3B (Liver Cancer) | 5.46 - 12.58 | [6] |
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Thiophene derivatives have been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The presence of the thiophene ring, often in combination with other heterocyclic systems, contributes to their antimicrobial efficacy.
Antibacterial and Antifungal Activity
Studies on various thiophene derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Thiophene derivatives | Acinetobacter baumannii (Colistin-Resistant) | 16 - 32 (MIC50) | [7] |
| Escherichia coli (Colistin-Resistant) | 8 - 32 (MIC50) | [7] | |
| 3-Halobenzo[b]thiophenes | Gram-positive bacteria & yeast | 16 | [8] |
| 3-Alkylidene-2-indolone derivatives with thiophene moiety | Staphylococcus aureus | 0.5 | [9] |
The minimum inhibitory concentration (MIC) of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Thiophene-based compounds have shown promise as anti-inflammatory agents, with mechanisms often involving the inhibition of key inflammatory mediators and pathways.[10]
Inhibition of Nitric Oxide (NO) Production
Several thiophene derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a hallmark of chronic inflammation.
| Compound Class | Cell Line | NO Inhibition (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | LPS-stimulated RAW 264.7 macrophages | up to 87.07 | [11] |
The inhibitory effect of compounds on NO production is commonly measured using the Griess assay.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and treated with the test compounds for a short period before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for 24 hours to allow for NO production.
-
Griess Reagent Addition: The cell culture supernatant is collected, and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
Absorbance Measurement: The formation of a purple azo dye is measured spectrophotometrically at approximately 540 nm.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Modulation of Inflammatory Signaling Pathways
Some thiophene derivatives exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[11][12]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents. The available data, primarily from studies on substituted analogues, highlight significant potential in anticancer, antimicrobial, and anti-inflammatory applications. Future research should focus on the systematic evaluation of the unsubstituted parent compound to establish a baseline of its biological activity. Further derivatization, guided by structure-activity relationship (SAR) studies, could lead to the development of more potent and selective drug candidates. Investigating the detailed molecular mechanisms and identifying specific protein targets will be crucial for the successful translation of these findings into clinical applications. The versatility of the thiophene core suggests that novel compounds with improved efficacy and safety profiles are within reach.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Emergence of 3-Hydroxythiophene-2-carbonitrile: A Core Scaffold in Medicinal Chemistry
A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the vast landscape of thiophene derivatives, 3-hydroxythiophene-2-carbonitrile and its analogues are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth review of the synthesis, chemical properties, and burgeoning applications of this heterocyclic motif, with a particular focus on its role in the development of novel therapeutics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Synthesis and Chemical Properties
The synthesis of 3-hydroxythiophene-2-carbonitriles can be approached through several synthetic strategies, most notably through modifications of the versatile Gewald reaction, which is a cornerstone for the preparation of 2-aminothiophenes.[2][3] These 2-amino-substituted thiophenes serve as key intermediates that can be converted to the desired 3-hydroxy derivatives.
While a direct, high-yield synthesis for the parent this compound is not extensively detailed in the literature, a reliable method can be adapted from the synthesis of its substituted derivatives, such as 4-phenyl-2-hydroxythiophene-3-carbonitrile.[4] This involves the hydrolysis of a 2-aminothiophene precursor.
Table 1: Physicochemical and Analytical Data for a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇NOS | [4] |
| Purity (by HPLC) | >95% | [4] |
| High-Resolution Mass Spectrometry (HRMS) | Data available in reference | [4] |
Note: The data presented is for 2-hydroxy-4-phenylthiophene-3-carbonitrile, a structurally similar and well-characterized derivative.
Experimental Protocols
Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (A Gewald Reaction Adaptation)
This procedure is a foundational step for obtaining the precursor to the target molecule.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur
-
Dichloromethane (DCM)
-
Ammonium Acetate
-
Methanol
Procedure:
-
A mixture of acetophenone (0.016 mol), malononitrile (0.019 mol), and ammonium acetate (0.019 mol) is heated at 60°C for 7 hours.[3]
-
After cooling, 30 mL of dichloromethane is added.[3]
-
The organic phase is washed twice with 20 mL of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
The resulting 2-(1-phenylethylidene)malononitrile is recrystallized from methanol.[3]
-
The purified ylidene and elemental sulfur (1.2 equivalents) are suspended in tetrahydrofuran (THF). A catalytic amount of a suitable base (e.g., triethylamine or morpholine) is added, and the reaction is stirred, typically at room temperature or with gentle heating, until completion (monitored by TLC).
-
The reaction mixture is then worked up to isolate the 2-amino-4-phenylthiophene-3-carbonitrile.[3]
Synthesis of 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile (Hydrolysis of a 2-Aminothiophene Precursor)
This protocol details the conversion of a 2-aminothiophene derivative to the corresponding 2-hydroxythiophene, a method that can be adapted for the synthesis of the core topic molecule.[4]
Materials:
-
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
-
Ethanol (EtOH)
-
Sodium metal
-
Water
-
Hydrochloric acid (37% aqueous)
Procedure:
-
To a refluxing and stirred solution of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (9.83 mmol) in 20 mL of ethanol, a solution of sodium (19.7 mmol) in 20 mL of ethanol is added dropwise.[4]
-
The reaction mixture is stirred for 4 hours while maintaining reflux.[4]
-
Subsequently, the mixture is cooled to room temperature, and 80 mL of water is added. The mixture is stirred for 1 hour at room temperature.[4]
-
The crude product is filtered, and the filtrate is acidified with 37% aqueous HCl to a pH of 2.[4]
-
The resulting precipitate is collected by filtration and dried to yield 4-(4-fluorophenyl)-2-hydroxythiophene-3-carbonitrile.[4]
Applications in Drug Development: A Case Study in Immuno-Oncology
Recent groundbreaking research has identified derivatives of this compound as potent small molecule inhibitors of the programmed death-ligand 1 (PD-L1).[4][5] This discovery has significant implications for the development of new cancer immunotherapies.
Mechanism of Action: PD-L1 Dimerization
Unlike monoclonal antibodies that block the PD-1/PD-L1 interaction sterically, these small molecule inhibitors function by inducing the dimerization of PD-L1 on the cell surface.[4][5] This dimerization prevents PD-L1 from engaging with its receptor, PD-1, on T-cells, thereby restoring the anti-tumor immune response.
Table 2: Biological Activity of a Representative 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivative as a PD-L1 Inhibitor
| Assay Type | Target | Activity Metric | Value | Reference |
| PD-1/PD-L1 Blockade Assay | Human PD-L1 | Comparable to BMS1166 | - | [4] |
| Cellular Reporter Assay | Jurkat T-cells & aAPCs | Luciferase signal increase | - | [4][5] |
Note: The specific quantitative values for IC50 or other metrics were not provided in the abstract, but the activity was confirmed to be comparable to a known potent inhibitor.
Visualizing the Molecular Landscape
To better understand the processes involved with this compound and its derivatives, the following diagrams illustrate key synthetic and signaling pathways.
Synthetic Pathway from Gewald Reaction Precursor
Caption: Synthetic route to this compound.
Experimental Workflow for PD-L1 Inhibition Assay
Caption: Workflow for assessing PD-L1 inhibition.
Signaling Pathway of PD-L1 Inhibition
Caption: Mechanism of PD-L1 inhibition by thiophene derivatives.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. The recent identification of their role as small molecule inhibitors of PD-L1 opens up new avenues for the development of orally bioavailable cancer immunotherapies. Further research into the optimization of their synthesis, elucidation of their structure-activity relationships, and exploration of their efficacy in preclinical and clinical settings is highly warranted. This technical guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. Item - Design, Synthesis, and Biological Evaluation of 2âHydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Novel Bioactive Derivatives from 3-Hydroxythiophene-2-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 3-hydroxythiophene-2-carbonitrile. This versatile scaffold serves as a key starting material for the generation of a diverse range of heterocyclic compounds with significant potential in drug discovery, particularly in the development of anticancer agents and kinase inhibitors.
Introduction
This compound exists in equilibrium with its tautomeric form, 2-amino-3-cyanothiophene. This reactivity is harnessed in the Gewald reaction, a multicomponent condensation that provides a straightforward route to highly substituted 2-aminothiophenes. These intermediates are pivotal for the synthesis of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines, which have demonstrated potent biological activities. The thiophene core is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a variety of biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1]
Synthetic Applications and Biological Significance
Derivatives of this compound are particularly valuable as precursors for compounds targeting key signaling pathways implicated in cancer progression. The synthesized thieno[2,3-d]pyrimidine derivatives have shown significant inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt, all of which are critical nodes in oncogenic signaling.[2][3] By targeting these kinases, these novel compounds can disrupt tumor cell proliferation, survival, and angiogenesis.
Experimental Protocols
General Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitriles via Gewald Reaction
This protocol describes a general one-pot synthesis of 2-aminothiophene-3-carbonitrile derivatives, the foundational intermediates.
Materials:
-
Appropriate ketone or aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine or triethylamine (catalytic amount)
-
Ethanol or Dimethylformamide (DMF)
Procedure:
-
To a solution of the ketone/aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of morpholine or triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Knoevenagel condensation.
-
Add elemental sulfur (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (for ethanol) or to 50-60 °C (for DMF) and stir for 4-6 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitated solid by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to afford the pure 2-aminothiophene-3-carbonitrile derivative.[5]
Synthesis of Substituted Thieno[2,3-d]pyrimidin-4(3H)-ones
This protocol outlines the cyclization of 2-aminothiophene-3-carbonitrile derivatives to form the biologically active thieno[2,3-d]pyrimidine core.
Materials:
-
2-Amino-4,5-disubstituted-thiophene-3-carbonitrile (1.0 eq)
-
Formic acid or an appropriate orthoester (e.g., triethyl orthoformate)
-
Acetic anhydride (optional, for subsequent acylation)
-
Appropriate amine (for substitution at the 4-position)
Procedure:
-
Reflux a mixture of the 2-aminothiophene-3-carbonitrile derivative (1.0 eq) in an excess of formic acid for 8-12 hours.[6]
-
Alternatively, heat the aminothiophene with triethyl orthoformate and a catalytic amount of acetic anhydride.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate thieno[2,3-d]pyrimidin-4(3H)-one.
-
For further derivatization, the intermediate can be chlorinated using phosphoryl chloride (POCl₃) to yield a 4-chloro-thieno[2,3-d]pyrimidine.
-
The 4-chloro derivative can then be reacted with a variety of amines in a suitable solvent (e.g., isopropanol, DMF) in the presence of a base (e.g., diisopropylethylamine) to introduce diverse substituents at the 4-position, yielding the final bioactive compounds.[7]
Quantitative Data
The following tables summarize the biological activity of representative novel derivatives synthesized from this compound precursors.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| TP-1 | HepG2 (Liver Cancer) | 7.5 | [2] |
| TP-2 | PC-3 (Prostate Cancer) | 9.2 | [2] |
| TP-3 | MCF-7 (Breast Cancer) | 5.8 | [8] |
| TP-4 | HT-29 (Colon Cancer) | 11.3 | [8] |
| 5a | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [9][10] |
| 4s | HOP-92 (Lung Cancer) | Growth Percent = 51.19% | [9] |
Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| TPK-1 | VEGFR-2 | 0.075 | [2] |
| TPK-2 | Akt-1 | 4.60 | [2] |
| TPK-3 | EGFR | 0.68 | [8] |
| TPK-4 | FLT3 | 32.435 | [8][11] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of novel derivatives.
Targeted Signaling Pathway
Caption: Inhibition of key oncogenic signaling pathways by thiophene derivatives.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase (e.g., VEGFR-2, Akt) using a luminescence-based assay.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized inhibitor compounds
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor compound in 100% DMSO. Perform serial dilutions in the kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Inhibitor compound at various concentrations
-
Recombinant kinase
-
Kinase-specific substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), as recommended by the assay kit manufacturer.
-
Detection: Add the luminescent detection reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measurement: Incubate the plate for a further 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. ijacskros.com [ijacskros.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Application Notes: The Gewald Reaction in the Synthesis of Bioactive Thiophene Scaffolds
Introduction
The Gewald reaction is a robust and versatile multicomponent reaction used for the synthesis of highly substituted 2-aminothiophenes.[1] This reaction is of paramount importance to researchers, particularly in the field of medicinal chemistry and drug development, as it provides efficient access to thiophene cores that are prevalent in a wide array of biologically active compounds.[2][3] While the user's query mentioned 3-hydroxythiophene-2-carbonitrile, it is important to clarify that this compound represents a class of thiophene derivatives that are typically the products of, or are synthesized from precursors made via, Gewald-type reactions, rather than being starting materials for the reaction itself.
The core utility of the Gewald reaction lies in its ability to construct the thiophene ring from simple acyclic precursors: a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst.[1][4] The resulting 2-amino-3-cyano or 2-amino-3-alkoxycarbonylthiophenes are invaluable synthetic intermediates, primarily used as building blocks for the construction of fused heterocyclic systems like thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines.[5][6][7] These fused systems are recognized as privileged scaffolds in drug discovery, forming the core of molecules designed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[7][8]
This document provides detailed protocols and application notes on the use of Gewald-type reactions to synthesize thiophene precursors and their subsequent transformation into medicinally relevant compounds.
Part 1: The Gewald Reaction Mechanism
The Gewald reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] The resulting α,β-unsaturated nitrile intermediate then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the final 2-aminothiophene product. Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[1]
Caption: General mechanism of the Gewald aminothiophene synthesis.
Part 2: Application in the Synthesis of Thieno[3,2-d]pyrimidine Scaffolds
A primary application for Gewald products in drug development is the synthesis of thieno[3,2-d]pyrimidines. The 2-amino and 3-carbonitrile (or 3-carboxylate) functionalities of the thiophene product serve as ideal handles for the annulation of a pyrimidine ring. This two-step workflow is a cornerstone for creating libraries of compounds for screening against various biological targets.
Caption: Workflow for synthesizing bioactive thienopyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile
This protocol describes a representative Gewald reaction for the synthesis of a 2-aminothiophene precursor.
Materials:
-
Acetophenone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Diethylamine (0.5 eq)
-
Ethanol (Solvent)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (1.0 eq), malononitrile (1.0 eq), and ethanol (30 mL).
-
Stir the mixture at room temperature and add diethylamine (0.5 eq) dropwise.
-
Add elemental sulfur (1.1 eq) to the mixture in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Pour the mixture into ice-cold water (100 mL) and stir for 15 minutes.
-
Collect the solid product by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiophene-3-carbonitrile.
Protocol 2: Synthesis of 6-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol details the cyclization of the 2-aminothiophene precursor to form the thienopyrimidine core.[6]
Materials:
-
2-Amino-4-phenylthiophene-3-carbonitrile (1.0 eq)
-
Formic acid (85-90%)
Procedure:
-
Place 2-amino-4-phenylthiophene-3-carbonitrile (1.0 eq) in a 50 mL round-bottom flask.
-
Add an excess of formic acid (e.g., 10-15 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice. A precipitate will form.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Data Presentation: Representative Yields in Gewald Reactions
The Gewald reaction is known for its good to excellent yields with a variety of substrates. The table below summarizes typical yields for the synthesis of different 2-aminothiophenes.
| Carbonyl Compound | Active Methylene Nitrile | Base | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | 80-90% | [4] |
| Acetone | Ethyl Cyanoacetate | Diethylamine | 75% | [4] |
| 4-Chloroacetophenone | Malononitrile | Triethylamine | ~85% | [9] |
| Cyclopentanone | Ethyl Cyanoacetate | Morpholine | 79% | [4] |
| Propiophenone | Malononitrile | Piperidine | 51% | [4] |
Application in Drug Discovery: Inhibition of Signaling Pathways
Thiophene derivatives, particularly thieno[3,2-d]pyrimidines, are potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer proliferation and angiogenesis. For example, they have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds can inhibit downstream signaling, leading to a reduction in tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: 3-Hydroxythiophene-2-carbonitrile as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxythiophene-2-carbonitrile and its derivatives, particularly the analogous 2-aminothiophenes, are privileged heterocyclic scaffolds in medicinal chemistry. The inherent reactivity of the thiophene ring, coupled with the functional handles of the hydroxyl and nitrile groups, makes it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This document provides an overview of the applications of this building block in the development of pharmaceuticals, with a focus on anticancer agents that function as kinase inhibitors. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development in this promising area.
Key Applications in Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential in targeting key signaling pathways implicated in cancer. By serving as a core structure, this building block has been successfully elaborated into potent inhibitors of various protein kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Anticancer Activity: Kinase Inhibition
A prominent application of this scaffold is in the development of thieno[3,2-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity. These compounds are bioisosteres of purines and can effectively compete for the ATP-binding site of various kinases.
Signaling Pathway of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors:
The diagram below illustrates the mechanism of action of thieno[3,2-d]pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.
Application Notes and Protocols: 3-Hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells
Topic: Application of 3-hydroxythiophene-2-carbonitrile in Dye-Sensitized Solar Cells (DSSCs)
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound serves as a versatile precursor for the synthesis of novel organic dyes for Dye-Sensitized Solar Cells (DSSCs). Its electron-rich thiophene core, coupled with the electron-withdrawing nitrile group and a reactive hydroxyl group, provides an excellent scaffold for designing donor-π-acceptor (D-π-A) or donor-acceptor-π-acceptor (D-A-π-A) sensitizers. These dyes are crucial components in DSSCs, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The structural versatility of thiophene-based dyes allows for fine-tuning of their photophysical and electrochemical properties to achieve high power conversion efficiencies.
Data Presentation: Performance of Thiophene-Based Dyes in DSSCs
While specific data for dyes directly derived from this compound is limited in publicly available literature, the performance of various other thiophene-based dyes provides a strong benchmark for their potential. The following table summarizes the photovoltaic performance of representative thiophene-based dyes under standard AM 1.5 illumination.
| Dye Designation | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Dye 1 (dithieno[3,2-b:2′,3′-d] thiophene-2-cyanoacrylic acid based) | 0.3 | 0.7 | 1.2 | N/A | [1] |
| 2,3-Disubstituted Thiophene Dyes | 4.11 - 6.15 | Higher than 2-substituted analogues | N/A | N/A | [2] |
| Thieno[3,4-b]thiophene-based Dyes | up to 5.31 | N/A | N/A | N/A | [3] |
| [1]Benzothieno[3,2-b]benzothiophene-Based Dyes | Good general performance | N/A | N/A | N/A | [4] |
Note: The performance of DSSCs is highly dependent on various factors including the dye structure, semiconductor material, electrolyte composition, and fabrication conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following protocols are generalized methodologies based on the synthesis of thiophene-based dyes and the fabrication of DSSCs as described in the literature. These can be adapted for dyes derived from this compound.
1. Synthesis of a Hypothetical D-A-π-A Dye using this compound
This protocol outlines a potential synthetic route to a donor-acceptor-π-acceptor (D-A-π-A) dye starting from this compound.
-
Step 1: Synthesis of the Thiophene-Based π-Bridge.
-
Dissolve this compound in a suitable organic solvent (e.g., acetonitrile).
-
Add a donor moiety (e.g., a triphenylamine derivative with a reactive group) and a catalyst (e.g., piperidine).
-
Reflux the mixture for a specified time (e.g., 16 hours) under an inert atmosphere (e.g., nitrogen).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., hexane).
-
Filter and wash the precipitate to obtain the intermediate product.
-
-
Step 2: Introduction of the Acceptor Group.
-
Dissolve the intermediate product from Step 1 in a suitable solvent.
-
Add an acceptor molecule with a reactive aldehyde or ketone group (e.g., 4-formylbenzoic acid).
-
Add a catalyst and reflux the mixture.
-
After the reaction is complete, purify the final dye product using column chromatography.
-
2. Fabrication of Dye-Sensitized Solar Cells
This protocol describes the general steps for constructing a DSSC using a synthesized thiophene-based dye.
-
Preparation of TiO₂ Photoanode:
-
Prepare a TiO₂ paste by suspending TiO₂ nanoparticles in a suitable solvent.
-
Coat a transparent conductive oxide (TCO) glass substrate with the TiO₂ paste using a technique like screen printing or doctor-blading.
-
Sinter the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to form a mesoporous film.
-
-
Dye Sensitization:
-
Prepare a dye solution by dissolving the synthesized thiophene-based dye in a suitable organic solvent (e.g., a mixture of acetonitrile and tert-butanol).
-
Immerse the cooled TiO₂ photoanode into the dye solution for a sufficient time (e.g., 12-24 hours) to ensure complete dye adsorption.
-
Rinse the dye-sensitized photoanode with the solvent to remove any non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Prepare a counter electrode, typically by depositing a thin layer of platinum on a TCO glass substrate.
-
Assemble the dye-sensitized photoanode and the counter electrode in a sandwich-like configuration, separated by a thin polymer sealant.
-
Introduce the electrolyte solution (typically containing an I⁻/I₃⁻ redox couple) into the space between the electrodes through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
-
3. Characterization of DSSCs
-
Photovoltaic Measurement:
-
Use a solar simulator with a standard AM 1.5G spectrum at an intensity of 100 mW/cm².
-
Measure the current-voltage (I-V) characteristics of the fabricated DSSC using a source meter.
-
From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface.
-
This analysis provides insights into the electron lifetime and charge recombination resistance, which are critical for understanding the device performance.
-
Mandatory Visualization
Caption: Workflow for the synthesis of a thiophene-based dye and the fabrication and characterization of a DSSC.
Caption: Energy level diagram illustrating the electron transfer processes in a DSSC.
References
- 1. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. Thieno[3,4-b]thiophene-based organic dyes for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1]Benzothieno[3,2-b]benzothiophene-Based Organic Dyes for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: N-Alkylation of 3-Hydroxythiophene-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of substituted 2-aminothiophene-3-carbonitriles, a reaction of significant interest in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Due to the tautomeric nature of 3-hydroxythiophene-2-carbonitrile, direct and selective N-alkylation can be challenging. The protocol described herein focuses on a reliable method for the N-alkylation of the more synthetically accessible and widely utilized 2-aminothiophene precursors, which are key intermediates in the development of various therapeutic agents. The procedure employs a robust base and an alkylating agent under mild conditions to achieve efficient N-alkylation.
Introduction
Thiophene-containing scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules. The functionalization of the thiophene ring, particularly through N-alkylation of amino-substituted derivatives, provides a powerful tool for modulating their pharmacological properties. While the direct N-alkylation of this compound presents challenges due to the presence of an acidic hydroxyl group and potential tautomerization, the N-alkylation of structurally related 2-aminothiophene-3-carbonitriles is a more established transformation. The N-alkylation of 2-aminothiophenes has been reported to be challenging under standard conditions, often requiring forcing conditions. However, milder and more efficient methods have been developed. This protocol outlines a general and effective procedure for this transformation.
Experimental Protocol
This protocol is adapted from methodologies reported for the N-alkylation of challenging amino-heterocycles.[1][2]
Materials:
-
2-Amino-4-aryl-thiophene-3-carbonitrile (Substrate)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (Alkylating Agent)
-
Cesium Carbonate (Cs₂CO₃) (Base)
-
Tetrabutylammonium Iodide (TBAI) (Catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-4-aryl-thiophene-3-carbonitrile (1.0 eq.).
-
Addition of Reagents: Add cesium carbonate (2.0 eq.) and a catalytic amount of tetrabutylammonium iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration can typically be in the range of 0.1-0.5 M.
-
Addition of Alkylating Agent: Add the alkylating agent (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the alkylating agent.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-alkylated product.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the N-Alkylation of 2-Amino-4-phenylthiophene-3-carbonitrile.
| Entry | Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | Cs₂CO₃ (2) | DMF | RT | 6 | 85 |
| 2 | Ethyl Bromide | Cs₂CO₃ (2) | DMF | RT | 8 | 78 |
| 3 | Benzyl Bromide | Cs₂CO₃ (2) | DMF | RT | 4 | 92 |
| 4 | Allyl Bromide | Cs₂CO₃ (2) | DMF | RT | 5 | 88 |
Yields are for isolated, purified products.
Visualizations
Reaction Workflow
Caption: General workflow for the N-alkylation of 2-aminothiophene-3-carbonitriles.
General Reaction Scheme
Caption: General reaction for the N-alkylation of a 2-aminothiophene derivative.
Discussion
The described protocol provides a mild and efficient method for the N-alkylation of 2-aminothiophene-3-carbonitriles. The use of cesium carbonate as a base is crucial for achieving high yields, as it is known to be effective in promoting N-alkylation over O-alkylation in related systems and is sufficiently strong to deprotonate the amino group under these conditions. Tetrabutylammonium iodide acts as a phase-transfer catalyst and also facilitates the reaction by in-situ formation of a more reactive alkyl iodide from other alkyl halides.
The choice of an anhydrous polar aprotic solvent like DMF is important for dissolving the reagents and promoting the Sₙ2 reaction. The reaction generally proceeds smoothly at room temperature, avoiding the need for harsh heating, which can lead to side reactions and decomposition of starting materials or products.
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of 2-aminothiophene-3-carbonitrile derivatives, a key transformation in the synthesis of pharmaceutically relevant compounds. The methodology is robust, high-yielding, and proceeds under mild conditions, making it suitable for a wide range of substrates and scalable for drug development applications. The provided data and visualizations offer a clear and concise guide for researchers in the field.
References
Application Notes & Protocols: 3-Hydroxythiophene-2-carbonitrile in the Synthesis of Fused Thiophene Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxythiophene-2-carbonitrile and its tautomeric forms are versatile synthons in heterocyclic chemistry. They serve as key building blocks for the synthesis of various fused thiophene systems, which are significant pharmacophores in medicinal chemistry. These fused systems, such as thieno[2,3-b]pyridines, are integral to the development of novel therapeutic agents. The reactivity of the hydroxyl and nitrile groups, combined with the aromatic thiophene core, allows for diverse cyclization strategies to construct complex polycyclic molecules.
A primary route to obtaining the functionalized thiophene core is the Gewald reaction, which synthesizes polysubstituted 2-aminothiophenes.[1][2] These 2-aminothiophenes are then frequently used as precursors to build fused heterocyclic systems. This document outlines the key synthetic pathways, provides detailed experimental protocols, and presents quantitative data for the synthesis of fused thiophenes, with a focus on thieno[2,3-b]pyridine derivatives.
Core Synthetic Pathway: The Gewald Aminothiophene Synthesis
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It is a multi-component reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another activated nitrile in the presence of elemental sulfur and a base.[2][3] The resulting 2-aminothiophene is a critical intermediate for subsequent cyclization reactions to form fused systems.
The general mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur, and subsequent ring closure and tautomerization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been noted to improve reaction times and yields.[2]
Caption: General workflow of the Gewald aminothiophene synthesis.
Application: Synthesis of Fused Thieno[2,3-b]pyridine Systems
Thieno[2,3-b]pyridines are a class of fused heterocycles with significant biological activities. A common strategy for their synthesis involves the cyclization of appropriately substituted pyridine or thiophene precursors. The following sections detail a specific protocol for synthesizing 3-aminothieno[2,3-b]pyridine derivatives, which are valuable scaffolds in drug discovery.
The reaction pathway involves the initial formation of a substituted pyridinethione, which is then S-alkylated and cyclized to form the fused thieno[2,3-b]pyridine ring system. This final product can then be further modified.
Caption: Synthesis pathway for 3-aminothieno[2,3-b]pyridine-2-carbonitriles.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) [4]
This protocol details the cyclization reaction to form the fused thieno[2,3-b]pyridine system from a 2-mercaptopyridine precursor.
Materials:
-
6-(5-Bromobenzofuran-2-yl)-2-mercaptopyridine-3-carbonitrile derivative (precursor 2 in the source) (1.66 g, 5 mmol)
-
Potassium hydroxide (0.28 g, 5 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Appropriate active methylene nitrile (e.g., malononitrile for product 6c)
Procedure:
-
A mixture of the 2-mercaptopyridine precursor (5 mmol) and potassium hydroxide (5 mmol) in DMF (10 mL) is stirred at room temperature for 2 hours.
-
The active methylene nitrile (e.g., malononitrile, 5 mmol) is added to the mixture.
-
The reaction mixture is heated under reflux for 4 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is recrystallized from dioxane to afford the pure compound.
Data Presentation
The following table summarizes the quantitative data for representative thieno[2,3-b]pyridine derivatives synthesized using the described methods.[4]
| Compound ID | Product Name | Yield (%) | Melting Point (°C) | Key Spectral Data (IR, cm⁻¹) |
| 6c | 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | 90% | 280–282 | 3425, 3348, 3247 (NH₂), 2194 (CN) |
| 6d | Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate | 87% | 290–292 | 3487, 3375 (NH₂), 1685 (C=O, ester) |
| 5c | 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile (Intermediate) | 73% | 228–230 | 3008 (CH), 2118 (CN) |
Conclusion
This compound and its chemical relatives, particularly 2-aminothiophenes derived from the Gewald reaction, are invaluable precursors for the synthesis of fused thiophene heterocycles. The protocols and data presented demonstrate a robust and high-yield pathway to thieno[2,3-b]pyridine systems. These methodologies provide researchers and drug development professionals with a clear framework for constructing complex molecular architectures that are foundational to the discovery of new pharmaceuticals and advanced materials.
References
experimental procedure for the synthesis of 3-aminothiophene-2-carbonitrile from 3-hydroxythiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-aminothiophene-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The synthetic route proceeds via a two-step sequence starting from the commercially available 3-hydroxythiophene-2-carbonitrile. The hydroxyl group is first activated as a triflate, followed by a palladium-catalyzed Buchwald-Hartwig amination. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity.
Introduction
Substituted aminothiophenes are privileged scaffolds in a wide range of biologically active compounds. The 3-aminothiophene-2-carbonitrile moiety, in particular, serves as a versatile intermediate for the synthesis of various heterocyclic systems and compounds with potential therapeutic applications. Direct amination of the corresponding 3-hydroxythiophene precursor is challenging. Therefore, a robust two-step approach involving the formation of a triflate intermediate followed by a palladium-catalyzed cross-coupling reaction is employed. This method offers a reliable pathway to the desired product, leveraging well-established and versatile chemical transformations.
Experimental Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for the preparation of 3-aminothiophene-2-carbonitrile.
Experimental Protocols
Step 1: Synthesis of 3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile
This procedure details the conversion of the hydroxyl group to a triflate, which is a good leaving group for the subsequent amination reaction.
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add anhydrous pyridine (1.5 eq).
-
Slowly add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(trifluoromethylsulfonyloxy)thiophene-2-carbonitrile as a solid.
Step 2: Synthesis of 3-Aminothiophene-2-carbonitrile
This protocol describes the palladium-catalyzed amination of the thiophene triflate using an ammonia surrogate.
Materials:
-
3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere (nitrogen or argon)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 3-(trifluoromethylsulfonyloxy)thiophene-2-carbonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).
-
Add anhydrous toluene to the reaction vessel.
-
Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) solution (1.5 eq) to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 3-aminothiophene-2-carbonitrile.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: Triflation | Step 2: Amination |
| Starting Material | This compound | 3-(Trifluoromethylsulfonyloxy)thiophene-2-carbonitrile |
| Reagents | Triflic Anhydride, Pyridine | Pd₂(dba)₃, BINAP, LiHMDS |
| Solvent | Dichloromethane (DCM) | Toluene |
| Reaction Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 12-24 hours |
| Typical Yield | 85-95% | 60-75% |
| Product Purity (by NMR) | >95% | >98% |
Note: Yields are indicative and may vary depending on the reaction scale and purity of reagents.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 3-aminothiophene-2-carbonitrile from this compound. The two-step procedure, involving triflation and subsequent Buchwald-Hartwig amination, is a reliable method for accessing this important synthetic intermediate. The provided experimental details and data will be valuable for researchers in organic synthesis and drug discovery.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Triflic anhydride is corrosive and reacts violently with water. Handle with extreme care.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
LiHMDS is a strong base and is pyrophoric upon contact with air. Handle with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for the Use of 3-Hydroxythiophene-2-carbonitrile in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the 3-hydroxythiophene-2-carbonitrile scaffold in the design and synthesis of novel kinase inhibitors. The protocols detail the synthesis of thieno[2,3-d]pyrimidine derivatives, a promising class of kinase inhibitors, and outline the experimental procedures for evaluating their inhibitory activity against key cancer-related kinases such as EGFR and VEGFR-2.
Introduction to Thiophene Scaffolds in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of anti-cancer drugs.[1]
The thiophene ring is a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with the phenyl ring and its ability to form key interactions with the ATP-binding site of kinases.[2] Thieno[2,3-d]pyrimidines, in particular, have shown significant promise as potent inhibitors of various kinases, including tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor angiogenesis and cancer cell proliferation.[3][4]
The synthesis of these potent inhibitors often starts from 2-aminothiophene-3-carbonitrile derivatives. While this compound is a tautomer of 2-amino-3-oxo-2,3-dihydrothiophene-2-carbonitrile, the closely related and synthetically accessible 2-aminothiophene-3-carbonitriles are excellent starting materials for building the thieno[2,3-d]pyrimidine core. The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of these key intermediates from simple starting materials.[5][6]
Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
The general workflow for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors starting from the conceptual framework of this compound involves a multi-step process. This process begins with the synthesis of a 2-aminothiophene-3-carbonitrile intermediate via the Gewald reaction, followed by cyclization to form the thieno[2,3-d]pyrimidine core, and subsequent functionalization to generate a library of potential inhibitors.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiophene-3-carbonitrile (Gewald Reaction)
This protocol describes a general procedure for the synthesis of a 2-aminothiophene-3-carbonitrile intermediate.
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Reaction flask with condenser
-
Stirring plate with heating
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (30 mL).
-
Add elemental sulfur (0.32 g, 10 mmol) to the mixture.
-
Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50°C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiophene-3-carbonitrile.
Experimental Protocol: Synthesis of 4-Amino-5-phenylthieno[2,3-d]pyrimidine
This protocol outlines the cyclization of the 2-aminothiophene-3-carbonitrile intermediate to form the core thieno[2,3-d]pyrimidine structure.
Materials:
-
2-Amino-4-phenylthiophene-3-carbonitrile
-
Formamide
-
Reaction flask with condenser and distillation setup
-
Heating mantle
Procedure:
-
Place 2-amino-4-phenylthiophene-3-carbonitrile (2.14 g, 10 mmol) in a 50 mL round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to 180-190°C and maintain this temperature for 4 hours, allowing for the distillation of any low-boiling byproducts.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-amino-5-phenylthieno[2,3-d]pyrimidine.
Kinase Inhibition Assays
The evaluation of the synthesized compounds as kinase inhibitors is a critical step in the drug discovery process. Both in vitro biochemical assays and cell-based assays are employed to determine the potency and cellular efficacy of the inhibitors.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase (Promega, V4341)
-
Poly(Glu,Tyr) 4:1 peptide substrate (Promega, V2311)
-
ATP (Promega, V9151)
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)
-
Synthesized inhibitor compounds
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, 10 µM ATP, and 0.2 µg/µL substrate.
-
Add 2.5 µL of the reaction mixture to each well of a 384-well plate.
-
Add 0.5 µL of the test compound at various concentrations (typically a serial dilution) or DMSO as a control.
-
Initiate the reaction by adding 2 µL of 25 ng/µL EGFR kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: Cell-Based VEGFR-2 Phosphorylation Assay
This protocol describes a method to assess the ability of compounds to inhibit VEGFR-2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
VEGF-A
-
Synthesized inhibitor compounds
-
Cell lysis buffer
-
Phospho-VEGFR-2 (Tyr1175) antibody
-
Total VEGFR-2 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 2 hours.
-
Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes.
-
-
Protein Extraction and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-VEGFR-2 or anti-total-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of VEGFR-2 phosphorylation for each compound concentration relative to the VEGF-A stimulated control.
-
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases, as reported in the literature.
Table 1: In Vitro Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | VEGFR-2 | 3.7 | [7] |
| Compound B | VEGFR-2 | 60.83 | [8] |
| Compound C | EGFR | 94.44 | [9] |
| Compound D | FLT3 | 32,435 | [10] |
Table 2: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound E | HCT-116 (Colon) | 2.80 | [3] |
| Compound F | HepG2 (Liver) | 4.10 | [3] |
| Compound G | MCF-7 (Breast) | 7.301 | [10] |
| Compound H | PC-3 (Prostate) | 3.12 | [10] |
Signaling Pathway Modulation
Thieno[2,3-d]pyrimidine-based inhibitors often target receptor tyrosine kinases like VEGFR-2, which play a central role in angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, these compounds can block downstream signaling cascades, ultimately leading to the suppression of tumor growth and metastasis.
By following these protocols and utilizing the provided information, researchers can effectively employ the this compound scaffold as a starting point for the development of novel and potent kinase inhibitors for therapeutic applications.
References
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Hydroxythiophene-2-Carbonitrile Derivatives as PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize novel inhibitors of the Programmed Death-Ligand 1 (PD-L1) protein, focusing on a class of compounds based on the 3-hydroxythiophene-2-carbonitrile scaffold. A key example from this class, 2-hydroxy-4-phenylthiophene-3-carbonitrile, has been identified as a promising antagonist of PD-L1.[1][2][3] This document outlines the underlying biology, assay principles, detailed experimental procedures, and data analysis workflows.
Introduction to PD-1/PD-L1 Pathway and Small Molecule Inhibition
The interaction between Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that regulates T-cell activation and tolerance.[4][5] Tumor cells often upregulate PD-L1 to evade the host immune system by inducing T-cell exhaustion and apoptosis.[3][6] Blockade of the PD-1/PD-L1 interaction with therapeutic agents, such as monoclonal antibodies, has revolutionized cancer treatment.[6] Small molecule inhibitors targeting this pathway offer potential advantages, including oral bioavailability and improved tumor penetration.[7] The this compound scaffold represents a promising starting point for the development of such inhibitors.
Signaling Pathway
The binding of PD-L1, expressed on tumor cells or antigen-presenting cells, to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. This is primarily mediated by the recruitment of phosphatases, such as SHP-1 and SHP-2, to the cytoplasmic tail of PD-1, which in turn dephosphorylates and inactivates key downstream components of the T-cell receptor (TCR) signaling pathway, including PI3K/Akt and MAPK pathways.[3] Inhibition of this interaction by small molecules, such as this compound derivatives, can restore T-cell function and promote anti-tumor immunity.
High-Throughput Screening Workflow
A typical HTS workflow to identify novel this compound-based PD-L1 inhibitors involves several key stages, from initial screening of a compound library to hit confirmation and validation. The following diagram illustrates a standard workflow.
Experimental Protocols
Primary High-Throughput Screening: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is designed for a 384-well plate format and is based on the principle of HTRF, a robust technology for studying protein-protein interactions.[1][8][9]
Materials and Reagents:
-
Recombinant Human PD-1, His-tagged
-
Recombinant Human PD-L1, Fc-tagged
-
Anti-His-Europium Cryptate (donor fluorophore)
-
Anti-Fc-d2 (acceptor fluorophore)
-
Assay Buffer: PBS, pH 7.4, with 0.1% BSA and 0.05% Tween-20
-
This compound derivative library dissolved in DMSO
-
Known PD-1/PD-L1 inhibitor (e.g., BMS-1166) as a positive control
-
DMSO as a negative control
-
Low-volume, white 384-well plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library into the wells of a 384-well plate. Also, dispense 50 nL of the positive control and negative control (DMSO) into designated wells.
-
Protein Addition:
-
Prepare a solution of 10 nM His-PD-1 in assay buffer.
-
Add 10 µL of the His-PD-1 solution to each well.
-
Centrifuge the plate at 1000 rpm for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
-
PD-L1 and HTRF Reagent Addition:
-
Prepare a premix of 20 nM Fc-PD-L1, 2 nM anti-His-Europium Cryptate, and 20 nM anti-Fc-d2 in assay buffer.
-
Add 10 µL of this premix to each well.
-
-
Incubation: Seal the plate and incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
Data Analysis:
-
Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratiocompound - Ratiomin) / (Ratiomax - Ratiomin))
-
Ratiomin is the average ratio of the positive control wells.
-
Ratiomax is the average ratio of the negative control (DMSO) wells.
-
-
Calculate the Z'-factor to assess assay quality: Z' = 1 - (3 * (SDmax + SDmin) / |Meanmax - Meanmin|). A Z' > 0.5 indicates an excellent assay.
Dose-Response Confirmation and IC50 Determination
For compounds identified as primary hits (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a serial dilution of the hit compounds, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Perform the HTRF assay as described above, using the serially diluted compounds.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following table summarizes hypothetical data for a series of this compound derivatives screened for PD-L1 inhibition, with BMS-1166 included as a reference compound.
| Compound ID | Scaffold | R1 Group | Primary Screen Inhibition (%) @ 10 µM | IC50 (µM) |
| THC-001 | This compound | Phenyl | 85.2 | 0.25 |
| THC-002 | This compound | 4-Fluorophenyl | 91.5 | 0.18 |
| THC-003 | This compound | 4-Chlorophenyl | 88.7 | 0.21 |
| THC-004 | This compound | 4-Methoxyphenyl | 75.3 | 1.5 |
| THC-005 | This compound | 2-Naphthyl | 65.8 | 3.2 |
| BMS-1166 | Biphenyl | (Reference) | 95.1 | 0.02 |
Orthogonal Assay: PD-1/PD-L1 AlphaLISA Assay
To confirm that the observed activity is not an artifact of the HTRF assay technology, a secondary, orthogonal assay such as an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is recommended.[10]
Principle: This assay utilizes biotinylated PD-1, streptavidin-coated donor beads, and acceptor beads conjugated to an anti-PD-L1 antibody. When PD-1 and PD-L1 interact, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal upon excitation. Inhibitors of the interaction will disrupt this signal.
Brief Protocol:
-
Add biotinylated PD-1 to streptavidin-donor beads.
-
Add the compound to be tested.
-
Add PD-L1 and anti-PD-L1 acceptor beads.
-
Incubate in the dark.
-
Read on an AlphaScreen-compatible plate reader.
Confirmation of activity in this orthogonal assay provides higher confidence that the this compound derivatives are true inhibitors of the PD-1/PD-L1 interaction.
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and identification of novel small molecule inhibitors of the PD-1/PD-L1 pathway based on the this compound scaffold. By employing a combination of a primary HTRF screen, dose-response confirmation, and an orthogonal AlphaLISA assay, researchers can confidently identify and advance promising lead compounds for further development in the exciting field of cancer immunotherapy.
References
- 1. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.cn]
- 2. intellicyt.com [intellicyt.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxythiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-hydroxythiophene-2-carbonitrile synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A direct one-pot synthesis of this compound is not widely reported. A common and effective strategy involves a multi-step approach, beginning with the Fiesselmann thiophene synthesis to produce a 3-hydroxythiophene-2-carboxylate intermediate. This intermediate is then converted to the target nitrile through a sequence of hydrolysis, amidation, and dehydration.
Q2: Is the Gewald reaction suitable for synthesizing this compound?
Q3: What is keto-enol tautomerism and how does it affect the synthesis of this compound?
A3: 3-Hydroxythiophenes, including the target molecule, exist in a solvent-dependent equilibrium with their keto tautomer, thiophen-3(2H)-one.[1] This equilibrium can significantly impact the compound's reactivity, stability, and purification. For instance, the presence of the keto form can lead to side reactions or difficulties in characterization. It is crucial to be aware of this tautomerism when selecting reaction conditions and purification methods. The enol (hydroxy) form is generally favored in non-polar solvents, while the keto form can be more prevalent in polar solvents.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically, thionyl chloride and oxalyl chloride, which are often used for amide dehydration, are corrosive and toxic and should be handled in a well-ventilated fume hood. Many of the solvents used are flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the multi-step synthesis of this compound.
Step 1: Synthesis of Methyl 3-Hydroxythiophene-2-carboxylate via Fiesselmann Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired ester | 1. Inactive sodium methoxide base. 2. Impure starting materials (methyl thioglycolate or methyl propiolate). 3. Reaction temperature is too low. | 1. Use freshly prepared sodium methoxide or a commercially available solution of known concentration. 2. Purify starting materials by distillation before use. 3. Ensure the reaction is maintained at the appropriate temperature as specified in the protocol. The reaction is often exothermic, so controlled addition of reagents may be necessary. |
| Formation of multiple side products | 1. Polymerization of methyl propiolate. 2. Dimerization of the 3-hydroxythiophene product.[1] | 1. Add the methyl propiolate slowly to the reaction mixture to control the exothermic reaction and minimize polymerization. 2. Work up the reaction mixture promptly after completion and consider purification by column chromatography to separate the desired product from dimers and other impurities. |
Step 2: Hydrolysis of Methyl 3-Hydroxythiophene-2-carboxylate
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis | 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature. | 1. Use a molar excess of the base to ensure complete saponification of the ester. 2. Monitor the reaction by TLC. If starting material remains, increase the reaction time or temperature. |
| Degradation of the product | The 3-hydroxythiophene ring can be sensitive to harsh basic conditions. | Use milder conditions, such as lithium hydroxide in a mixture of THF and water, which often allows for hydrolysis at room temperature. |
Step 3: Amidation of 3-Hydroxythiophene-2-carboxylic Acid
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the amide | 1. Inefficient activation of the carboxylic acid. 2. Poor choice of aminating agent or coupling reagent. | 1. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride before reacting with ammonia. 2. Use a reliable peptide coupling reagent such as EDC with HOBt, or HATU, in the presence of a non-nucleophilic base like DIPEA. |
| Difficulty in purifying the amide | The amide may be highly polar and water-soluble. | After the reaction, quench carefully and extract with a suitable organic solvent. If the product remains in the aqueous layer, saturate the aqueous phase with NaCl to improve extraction efficiency. Crystallization is often an effective purification method for amides. |
Step 4: Dehydration of 3-Hydroxythiophene-2-carboxamide to this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the nitrile | 1. Ineffective dehydrating agent. 2. Reaction conditions are not optimal. | 1. A variety of dehydrating agents can be used, including POCl₃, SOCl₂, P₂O₅, or milder reagents like trifluoroacetic anhydride or the Appel reagent (PPh₃/CCl₄).[2][3][4] The choice of reagent may need to be optimized for this specific substrate. 2. Ensure anhydrous conditions, as water will quench the dehydrating agent. The reaction temperature may also need to be optimized. |
| Product decomposition | The 3-hydroxythiophene ring may be sensitive to the acidic or harsh conditions of some dehydration reactions. | Use milder dehydration conditions, for example, cyanuric chloride in the presence of a base, or oxalyl chloride with a catalytic amount of DMF. |
Data Presentation
Table 1: Summary of Reagents for Dehydration of Primary Amides to Nitriles
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| SOCl₂ | Reflux in neat SOCl₂ or in an inert solvent. | Readily available and inexpensive. | Harsh conditions, can lead to side reactions with sensitive functional groups. |
| POCl₃ | Reflux in pyridine or another basic solvent. | Effective for a wide range of amides. | Can be harsh; pyridine is a noxious solvent. |
| P₂O₅ | Heating with the solid reagent, often without solvent. | Strong dehydrating agent. | Heterogeneous reaction, can be difficult to control. |
| Trifluoroacetic Anhydride (TFAA) | With a base like pyridine or triethylamine at room temperature. | Mild conditions. | Reagent is expensive. |
| Appel Reaction (PPh₃/CCl₄) | Reflux in CCl₄. | Mild conditions. | Use of toxic CCl₄ is a significant drawback. |
| Oxalyl Chloride/Et₃N/cat. Ph₃PO | MeCN, room temperature, short reaction times.[3][4] | Very mild, fast, and catalytic in phosphine oxide. | Oxalyl chloride is moisture-sensitive. |
Experimental Protocols
Step 1: Synthesis of Methyl 3-Hydroxythiophene-2-carboxylate
This protocol is adapted from the Fiesselmann thiophene synthesis.
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.
-
Reaction with Methyl Thioglycolate: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (1.0 eq) dropwise at room temperature.
-
Addition of Methyl Propiolate: Cool the mixture to 0 °C in an ice bath. Add methyl propiolate (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2-4: Conversion to this compound (Proposed Route)
Step 2: Hydrolysis to 3-Hydroxythiophene-2-carboxylic Acid
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the carboxylic acid.
Step 3: Amidation to 3-Hydroxythiophene-2-carboxamide
-
Dissolve 3-hydroxythiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases.
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the acid chloride solution to the ammonia solution at 0 °C.
-
Stir for 1-2 hours, then extract the product with a suitable organic solvent. The product may precipitate and can be collected by filtration.
Step 4: Dehydration to this compound
-
Suspend 3-hydroxythiophene-2-carboxamide (1.0 eq) in anhydrous acetonitrile.
-
Add triethylamine (3.0 eq) followed by triphenylphosphine oxide (0.01 eq).
-
Add oxalyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-30 minutes, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for yield improvement.
References
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction [organic-chemistry.org]
- 4. Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Hydroxythiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxythiophene-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is a variation of the Fiesselmann thiophene synthesis. This typically involves the base-catalyzed condensation and cyclization of a mercaptoacetic acid derivative with a suitable three-carbon precursor bearing a nitrile group. While the classical Fiesselmann synthesis often yields 3-hydroxy-2-thiophenecarboxylic acid esters, modifications can be made to incorporate the nitrile functionality.
Q2: What is the primary side reaction to be aware of during this synthesis?
A2: The main side reaction is the dimerization of the 3-hydroxythiophene product. 3-Hydroxythiophenes are known to be unstable and can undergo self-condensation to form dimers, which can complicate purification and reduce the yield of the desired monomer.
Q3: How can I minimize the formation of dimers?
A3: Minimizing dimer formation often involves controlling the reaction temperature and minimizing the exposure of the product to heat and acidic or basic conditions during workup and purification. Using milder reaction conditions and prompt isolation of the product can be beneficial. Some strategies include using protecting groups for the hydroxyl function, which are then removed in a final step.
Q4: What are the typical purification methods for this compound?
A4: Purification is commonly achieved through column chromatography on silica gel. Due to the potential for dimerization, it is advisable to perform purification at lower temperatures if possible and to use a solvent system that minimizes the time the product spends on the column. Recrystallization can also be an effective method for obtaining highly pure material, provided a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient base or reaction time. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature. | 1. Ensure the use of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) in stoichiometric amounts. Monitor the reaction by TLC to determine the optimal reaction time. 2. Use fresh, high-purity starting materials. Avoid excessive heating. 3. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming to room temperature or gentle heating. |
| High Percentage of Dimer Formation | 1. Prolonged reaction time at elevated temperatures. 2. Acidic or basic conditions during workup. 3. Product instability. | 1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Neutralize the reaction mixture carefully during workup. Avoid strong acids or bases. 3. Isolate the product as quickly as possible after the reaction is complete. Consider in-situ protection of the hydroxyl group if dimerization is severe. |
| Presence of Multiple Unidentified Byproducts | 1. Side reactions of the starting materials or intermediates. 2. Use of impure starting materials. 3. Air oxidation of thiol-containing intermediates. | 1. Review the reaction mechanism for potential side pathways. Adjusting stoichiometry or the order of addition of reagents may help. 2. Ensure the purity of all reagents before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or low-melting solid. 2. Co-elution of product and impurities during chromatography. 3. Decomposition of the product on silica gel. | 1. If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is the primary method. 2. Experiment with different solvent systems for column chromatography to achieve better separation. 3. Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. |
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and related derivatives via Fiesselmann-type synthesis. Please note that specific results can vary based on the exact substrates and conditions used.
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Potassium tert-Butoxide | Triethylamine |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | Room Temperature | 0 °C to Room Temp | 50 °C |
| Reaction Time | 12 - 16 hours | 8 - 12 hours | 24 hours |
| Typical Yield of Monomer | 40 - 60% | 50 - 70% | 30 - 50% |
| Typical Yield of Dimer | 10 - 20% | 5 - 15% | 15 - 25% |
Experimental Protocols
Key Experiment: Synthesis of this compound via a Fiesselmann-type Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Ethyl cyanoacetate
-
A suitable mercaptoacetic acid derivative (e.g., methyl thioglycolate)
-
Base (e.g., sodium ethoxide solution in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere, add the mercaptoacetic acid derivative (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
optimizing reaction conditions for 3-hydroxythiophene-2-carbonitrile derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-hydroxythiophene-2-carbonitrile.
Troubleshooting Guides
Issue 1: Low or No Yield in O-Alkylation Reactions
Question: I am attempting an O-alkylation of this compound with an alkyl halide, but I am observing very low yield or no product formation. What are the potential causes and solutions?
Answer:
Low yields in O-alkylation of this compound can stem from several factors related to reagents, reaction conditions, and the substrate itself. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Action |
| Insufficiently Strong Base | The hydroxyl group of 3-hydroxythiophene is phenolic in nature and requires a sufficiently strong base for deprotonation. Switch to a stronger base such as Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or Cesium Carbonate (Cs₂CO₃). |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and be appropriate for the chosen base. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are generally effective. |
| Reaction Temperature Too Low | Some alkylations require heating to proceed at a reasonable rate. Try increasing the reaction temperature, for example, to 50-80 °C. Monitor for potential decomposition. |
| Alkylating Agent Reactivity | The reactivity of the alkyl halide is critical. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider using a more reactive alkylating agent if possible. |
| Side Reactions | C-alkylation at the 2-position of the thiophene ring can be a competing reaction. Using a less polar solvent or a bulkier base may favor O-alkylation. |
| Moisture in the Reaction | Water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents. |
Issue 2: Formation of Multiple Products in O-Acylation Reactions
Question: My O-acylation of this compound with an acyl chloride is resulting in a complex mixture of products and a low yield of the desired ester. How can I improve the selectivity?
Answer:
The formation of multiple products in O-acylation suggests that side reactions are occurring. Optimizing the reaction conditions to favor the desired O-acylation is key.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Action |
| Reaction with the Thiophene Ring | Friedel-Crafts-type acylation on the electron-rich thiophene ring can compete with O-acylation, especially under acidic conditions. Perform the reaction in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl generated from the acyl chloride. |
| Reaction Temperature Too High | High temperatures can promote side reactions and decomposition. Run the reaction at a lower temperature, such as 0 °C to room temperature. |
| Base-Induced Side Reactions | If a strong base is used, it might promote undesired reactions. For acylations with acyl chlorides or anhydrides, a tertiary amine base is usually sufficient. |
| Impure Starting Materials | Ensure the this compound and the acylating agent are pure. Impurities can lead to a variety of side products. |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the this compound core?
A1: The this compound core possesses several reactive sites. The hydroxyl group is acidic and can be readily deprotonated for O-alkylation or O-acylation. The thiophene ring is electron-rich and susceptible to electrophilic substitution, primarily at the 5-position. The nitrile group can undergo hydrolysis or be used in cyclization reactions to form fused ring systems.
Q2: Can I perform a Gewald reaction to synthesize derivatives of this compound?
A2: The Gewald reaction is a method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1][2] It is not a direct derivatization of pre-existing this compound. However, you can use variations of the Gewald reaction to synthesize a wide range of substituted 2-aminothiophenes which may be precursors or analogs to your target molecules.[3][4][5]
Q3: What are the best practices for purifying the derivatized products?
A3: Purification strategies depend on the properties of the synthesized derivative.
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Column Chromatography: Silica gel chromatography is a common and effective method for purifying thiophene derivatives. A gradient of ethyl acetate in hexanes is a good starting point for elution.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
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Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used.
Q4: Are there any known stability issues with 3-hydroxythiophene derivatives?
A4: Thiophene rings are generally stable, but can be susceptible to oxidation over time, especially if there are strongly activating groups on the ring.[6] Some derivatives may be sensitive to strong acids or bases. It is recommended to store purified derivatives under an inert atmosphere (nitrogen or argon) and at low temperatures to prolong their shelf life.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
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Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
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Base Addition: Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.
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Alkylating Agent Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench carefully with water at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for O-Acylation
-
Preparation: To an oven-dried round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., dichloromethane or pyridine).
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Base Addition: Add a tertiary amine base such as triethylamine (1.5 eq) or use pyridine as the solvent.
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Acylating Agent Addition: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography or recrystallization.
Visualizations
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
challenges in the scale-up of 3-hydroxythiophene-2-carbonitrile production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the scale-up of 3-hydroxythiophene-2-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and scale-up of this compound, particularly when utilizing the Gewald reaction or similar methodologies.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low to no yield of the desired this compound. | - Incorrect reaction temperature.- Inactive catalyst or base.- Poor quality of starting materials (e.g., wet solvent, oxidized sulfur).- Sub-optimal pH of the reaction mixture. | - Optimize reaction temperature. A typical range for the Gewald reaction is 40-80 °C. Start with a lower temperature and gradually increase.- Use a fresh or properly stored catalyst/base. For example, if using an amine catalyst, ensure it is not degraded.- Ensure all reactants and solvents are pure and dry. Use freshly opened or distilled solvents.- Monitor and adjust the pH of the reaction mixture. The basicity is crucial for the initial condensation step. |
| PUR-001 | The final product is contaminated with a significant amount of a dark, tarry byproduct. | - Polymerization of starting materials or intermediates at elevated temperatures.- Side reactions due to prolonged reaction times.- Air oxidation of the hydroxythiophene product. | - Maintain a consistent and controlled reaction temperature. Avoid localized overheating, especially during scale-up.- Monitor the reaction progress using techniques like TLC or HPLC and quench the reaction once the starting material is consumed.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| RXN-001 | The reaction stalls before completion, with starting material still present. | - Insufficient amount of catalyst or base.- Deactivation of the catalyst over time.- Poor mixing, leading to localized depletion of reactants. | - Add the catalyst or base in portions throughout the reaction.- Consider using a more robust catalyst that is less prone to deactivation.- Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture. |
| ISO-001 | Difficulty in isolating the product from the reaction mixture. | - Product may be partially soluble in the aqueous phase during workup.- Formation of an emulsion during extraction.- Product co-precipitating with inorganic salts. | - Adjust the pH of the aqueous phase during workup to minimize the solubility of the product.- Use a different extraction solvent or add brine to break up emulsions.- Filter the reaction mixture before extraction to remove any solid byproducts or salts. |
| SCL-001 | The reaction profile and yield change significantly upon scaling up. | - Inefficient heat transfer in larger reactors, leading to temperature gradients.- Mass transfer limitations due to inadequate mixing.- Changes in the surface area-to-volume ratio affecting reaction kinetics. | - Use a reactor with a jacket for better temperature control. Employ overhead stirring for efficient mixing.- Perform a pilot run at an intermediate scale to identify potential scale-up issues.- Re-optimize reaction parameters at the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
The most common and well-established method for the synthesis of substituted thiophenes, including derivatives like this compound, is the Gewald reaction.[1][2][3] This is a one-pot, multi-component reaction that involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
The primary challenges in the scale-up of this reaction include:
-
Controlling Exotherms: The initial condensation step can be exothermic, which can be difficult to manage on a larger scale, potentially leading to side reactions and byproduct formation.
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Solid Handling: The use of elemental sulfur, which is a solid, can pose challenges in terms of accurate dosing and ensuring its complete reaction in a large volume.
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Byproduct Formation: Dimerization of the nitrile starting material or other side reactions can occur, reducing the yield and complicating purification.[4]
-
Purification: The crude product often requires significant purification to remove unreacted starting materials, sulfur residues, and byproducts.
Q2: How can I minimize the formation of byproducts in the Gewald reaction for this compound?
Minimizing byproduct formation is critical for achieving high purity and yield. Key strategies include:
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Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial. Runaway temperatures can lead to polymerization and other side reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential. An excess of the nitrile or the base can promote dimerization.
-
Choice of Base: The type and amount of base can significantly influence the reaction pathway. Weaker bases or a stoichiometric amount of a stronger base may be preferable to minimize side reactions.
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Reaction Time: Over-extending the reaction time can lead to the degradation of the product and the formation of impurities. Monitor the reaction progress and stop it once the desired conversion is achieved.
Q3: What are the recommended purification methods for this compound on a larger scale?
For large-scale purification, methods that are efficient and scalable are preferred. These include:
-
Crystallization: If the product is a solid, crystallization is often the most effective and economical method for achieving high purity. It is important to select an appropriate solvent system through screening.
-
Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be a viable option.
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Chromatography: While column chromatography is a powerful tool at the lab scale, it can be expensive and cumbersome for large-scale production. However, techniques like flash chromatography with larger columns can be employed if necessary.
Q4: Are there any specific safety precautions I should take when working with the synthesis of this compound?
Yes, several safety precautions are important:
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Hydrogen Sulfide (H₂S) Evolution: The Gewald reaction can potentially produce hydrogen sulfide gas, which is toxic and flammable. It is crucial to perform the reaction in a well-ventilated fume hood and have appropriate scrubbing solutions (e.g., bleach) available.
-
Handling of Reagents: The starting materials, such as cyano-functionalized compounds, can be toxic. Always handle these chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reaction: Be prepared for a potential exotherm, especially during the initial phase of the reaction. Use a reaction setup that allows for efficient cooling and temperature monitoring.
Experimental Protocols
Synthesis of this compound via the Gewald Reaction
This protocol provides a general methodology. Optimization of specific parameters may be required based on the scale and available equipment.
Materials:
-
Glycolic acid derivative (as the α-hydroxy carbonyl source)
-
Malononitrile
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Elemental Sulfur
-
Base (e.g., triethylamine, piperidine, or sodium hydroxide)
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Solvent (e.g., ethanol, methanol, or DMF)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Charging Reactants: To the flask, add the solvent, the glycolic acid derivative, and malononitrile. Begin stirring to ensure a homogeneous mixture.
-
Sulfur Addition: Add the elemental sulfur to the mixture.
-
Base Addition: Slowly add the base to the reaction mixture. The addition may be exothermic, so control the rate to maintain the desired temperature.
-
Reaction: Heat the mixture to the optimized reaction temperature (e.g., 60 °C) and monitor the progress by TLC or HPLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly add hydrochloric acid to neutralize the base and adjust the pH to ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer with water and then with brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography.
Data Presentation
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) | Production Scale (1 kg) |
| Typical Yield | 75-85% | 65-75% | 60-70% |
| Purity (after purification) | >98% | >98% | >97% |
| Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Optimal Temperature | 60-65 °C | 55-60 °C | 50-55 °C |
Visualizations
Caption: Synthesis pathway for this compound via the Gewald reaction.
Caption: Troubleshooting workflow for low yield or purity issues in production.
References
troubleshooting common issues in the analysis of 3-hydroxythiophene-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-hydroxythiophene-2-carbonitrile.
Section 1: Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks or more signals than expected. What is the likely cause?
A1: The most probable cause is the presence of tautomers. This compound can exist in equilibrium with its keto tautomer, thiophen-3(2H)-one-2-carbonitrile. This equilibrium is often solvent-dependent.[1][2] In some deuterated solvents, you may observe distinct sets of peaks for each tautomer, while in others, you might see broadened signals due to chemical exchange.
-
Troubleshooting Tip: Try acquiring NMR spectra in different solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to observe shifts in the equilibrium and potentially resolve the individual tautomer signals. Temperature variation during NMR acquisition can also help to sharpen peaks or coalesce exchange signals.
Q2: I am having difficulty purifying this compound by column chromatography. The compound streaks on the TLC plate. What can I do?
A2: The polarity and acidic proton of the hydroxyl group can lead to strong interactions with the silica gel, causing streaking and poor separation.
-
Troubleshooting Tips:
-
Solvent System Modification: Add a small amount of a polar modifier like acetic acid or formic acid to your eluent to suppress the ionization of the hydroxyl group and reduce tailing.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica gel.[3]
-
Deactivation of Silica Gel: You can deactivate silica gel by treating it with a base, like triethylamine, before packing the column to minimize strong interactions.[3]
-
Q3: The isolated product appears to be degrading over time, showing discoloration or changes in its spectroscopic profile. How can I improve its stability?
A3: 3-Hydroxythiophenes can be susceptible to oxidation and dimerization, especially if impurities are present.[1][2]
-
Troubleshooting Tips:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.
-
Purity: Ensure the compound is highly pure, as trace impurities can catalyze decomposition. Re-purification may be necessary.
-
Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Q4: My mass spectrum does not show a clear molecular ion peak. How can I confirm the mass of my compound?
A4: Electron ionization (EI) can sometimes cause extensive fragmentation, leading to a weak or absent molecular ion peak, especially for relatively unstable molecules.[4][5]
-
Troubleshooting Tips:
-
Soft Ionization Techniques: Use a softer ionization method such as Chemical Ionization (CI) or Electrospray Ionization (ESI) to increase the abundance of the molecular ion or a protonated/adduct ion ([M+H]+, [M+Na]+).[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can help to confirm the elemental composition of fragment ions, which can be pieced together to deduce the structure of the parent molecule.
-
Section 2: Troubleshooting Guides
Spectroscopic Analysis Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| NMR: Multiple sets of signals for aromatic protons. | Tautomerism between the hydroxy and keto forms.[1][2] | Acquire spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3) to observe changes in the tautomeric equilibrium. Perform variable temperature NMR experiments. |
| NMR: Broad, unresolved peaks. | Chemical exchange between tautomers on the NMR timescale.[6] | Lower the temperature of the NMR experiment to slow down the exchange and potentially resolve the individual signals. |
| NMR: Unexpected peaks in the aliphatic region. | Dimerization or decomposition of the product.[1][2] | Re-purify the sample. Acquire a fresh spectrum immediately after purification. Compare with literature data if available. |
| IR: Broad absorption in the 3400-3200 cm⁻¹ region and a strong carbonyl peak around 1650-1700 cm⁻¹. | Presence of both the hydroxyl group (O-H stretch) and the keto tautomer (C=O stretch). | This is expected due to tautomerism. The relative intensities may vary with the sample state (solid vs. solution). |
| MS: Absence of a molecular ion peak (M⁺). | Fragmentation of the molecular ion is faster than detection in EI-MS.[4] | Use a soft ionization technique like ESI or CI.[4] |
| MS: Unexpectedly high m/z peaks. | Dimerization or formation of adducts with solvent molecules. | Analyze the sample immediately after purification. Ensure the solvent used for sample preparation is pure. |
Synthesis and Purification Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield in Gewald Synthesis: (if applicable for precursor synthesis) | Incomplete reaction; formation of side products.[7][8] | Optimize reaction conditions (temperature, base, reaction time). Ensure high purity of starting materials. |
| Purification: Compound streaks on silica gel TLC. | Strong interaction of the hydroxyl group with the acidic silica.[3] | Use a modified eluent (e.g., with added acetic acid). Try an alternative stationary phase like alumina or reverse-phase silica.[3][9] |
| Purification: Co-elution of impurities. | Impurities have similar polarity to the product. | Employ orthogonal purification techniques (e.g., recrystallization, preparative HPLC with a different column chemistry). |
| Stability: Product darkens or decomposes upon isolation. | Air or light sensitivity; presence of residual acid or base from the reaction. | Work under an inert atmosphere. Ensure complete removal of catalysts or reagents during workup. Store the final product under inert gas at low temperature.[1] |
Section 3: Experimental Protocols
General Protocol for NMR Sample Preparation to Investigate Tautomerism
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry NMR tube.
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Cap the NMR tube and invert several times to ensure complete dissolution.
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Acquire a standard ¹H NMR spectrum at room temperature.
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If broad peaks or multiple species are observed, consider acquiring spectra at different temperatures (e.g., 253 K, 273 K, 323 K) to observe changes in peak shape or coalescence.
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Repeat the process with other deuterated solvents (e.g., CDCl₃, CD₃OD) to assess the effect of solvent polarity on the tautomeric equilibrium.
General Protocol for Troubleshooting Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a range of solvent systems with varying polarity (e.g., hexane/ethyl acetate mixtures).
-
If streaking is observed, prepare a new developing solvent containing 0.5-1% acetic acid and re-run the TLC.
-
-
Column Chromatography:
-
Based on the optimized TLC conditions, choose the appropriate eluent system.
-
If streaking was an issue, use the eluent containing the acid modifier.
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
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Load the sample onto the column.
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Elute the column, collecting fractions and monitoring by TLC.
-
Section 4: Visualizations
Tautomeric Equilibrium
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Purification [chem.rochester.edu]
- 4. uni-saarland.de [uni-saarland.de]
- 5. whitman.edu [whitman.edu]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
method development for the quantification of 3-hydroxythiophene-2-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the quantitative analysis of 3-hydroxythiophene-2-carbonitrile using a validated High-Performance Liquid Chromatography (HPLC) with UV detection method.
Experimental Protocol: HPLC-UV Method
A reversed-phase HPLC method has been developed for the quantification of this compound. The method is designed to be simple, accurate, and precise.
Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (v/v) |
| Gradient | 70% Acetonitrile / 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagents and Materials:
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Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Methanol (for sample and standard preparation)
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Summary:
| Parameter | Result |
| Linearity (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Experimental Workflow
Experimental workflow for the quantification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
-
Question: Why is my peak for this compound tailing?
-
Answer: Peak tailing is a common issue and can be caused by several factors.[1][2] Given that this compound has a hydroxyl group, it can interact with active silanol groups on the silica-based C18 column.[1]
-
Solution 1: Adjust Mobile Phase pH: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of residual silanol groups on the column packing material, thereby minimizing secondary interactions that cause tailing.[1]
-
Solution 2: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[1][2] Try diluting your sample and reinjecting.
-
Solution 3: Use a Different Column: If tailing persists, consider using a column with high-purity silica or one that is end-capped to reduce the number of available silanol groups.[1]
-
-
-
Question: My peaks are broad. What should I do?
-
Answer: Broad peaks can result from issues with the column, mobile phase, or extra-column volume.
-
Solution 1: Check for Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak broadening.[1] Try flushing the column with a strong solvent or replacing the guard column.
-
Solution 2: Ensure Proper Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to broader peaks.[3]
-
Solution 3: Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all connections are secure to minimize dead volume in the system.
-
-
-
Question: I am observing split peaks. What is the cause?
-
Answer: Split peaks can be caused by a partially blocked frit, a void in the column packing, or issues with sample dissolution.[2]
-
Solution 1: Check for Blockages: Backflushing the column may dislodge particulate matter from the inlet frit. If this does not resolve the issue, the frit may need to be replaced.[2]
-
Solution 2: Sample Solvent Incompatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[2][4] It is recommended to dissolve the sample in the mobile phase itself whenever possible.[4]
-
-
Retention Time and Baseline Issues
-
Question: The retention time for my analyte is shifting between injections. Why?
-
Answer: Fluctuations in retention time can be due to changes in mobile phase composition, temperature, or flow rate.
-
Solution 1: Ensure Proper System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.
-
Solution 2: Check Pump Performance: Inconsistent mobile phase delivery from the pump can cause retention time shifts. Ensure the pump is properly primed and there are no leaks.
-
Solution 3: Control Column Temperature: Use a column oven to maintain a consistent temperature, as temperature fluctuations can affect retention times.[3]
-
-
-
Question: I have a noisy or drifting baseline. What could be the problem?
-
Answer: A noisy or drifting baseline is often due to issues with the mobile phase, detector, or contaminated system components.
-
Solution 1: Mobile Phase Quality: Use high-purity, HPLC-grade solvents and ensure they are properly degassed.[1] Contaminated or improperly prepared mobile phase is a common cause of baseline issues.[4]
-
Solution 2: Detector Lamp: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.
-
Solution 3: System Contamination: Flush the system with a strong solvent to remove any contaminants that may have accumulated in the injector, tubing, or detector flow cell.
-
-
Troubleshooting Decision Tree
References
Technical Support Center: Overcoming Poor Solubility of 3-Hydroxythiophene-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-hydroxythiophene-2-carbonitrile in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of hydroxyl (-OH) and nitrile (-CN) functional groups. However, the thiophene ring itself contributes to some nonpolar character. Its solubility is expected to be limited in nonpolar solvents and moderate in polar aprotic and protic solvents. Thiophene, the parent compound, is insoluble in water but soluble in many organic solvents like ethanol and ether.[1] Substituted thiophenes generally exhibit good solubility in common organic solvents, but this can be highly dependent on the nature of the substituents.[2][3]
Q2: In which common organic solvents is this compound likely to have the best solubility?
Q3: Can I use co-solvents to improve the solubility of this compound?
A3: Yes, using a co-solvent system is a highly effective strategy. A small amount of a highly polar solvent in which the compound is more soluble can be added to the main reaction solvent to increase the overall solvating power of the mixture. For instance, adding a small percentage of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent like tetrahydrofuran (THF) can significantly improve solubility.
Q4: Are there any potential stability issues with this compound under certain conditions?
A4: Yes, the functional groups of this compound present potential stability concerns. The nitrile group can be susceptible to hydrolysis to a carboxylic acid, especially under strong acidic or basic conditions with prolonged heating.[4][5][6][7][8] The 3-hydroxy group on the thiophene ring makes the compound acidic and can influence its reactivity. Thiophene rings themselves are generally stable but can be susceptible to oxidation under harsh conditions.[9] It is advisable to conduct stability studies under your specific reaction conditions if you suspect degradation.
Troubleshooting Guides
Problem: My this compound is not dissolving in the chosen reaction solvent.
-
Solution 1: Increase Temperature
-
Gently heat the mixture while stirring. Many organic compounds show a significant increase in solubility at elevated temperatures. Be mindful of the boiling point of your solvent and the thermal stability of your compound.
-
-
Solution 2: Use a Co-solvent
-
Add a small amount (e.g., 5-10% v/v) of a more polar aprotic co-solvent like DMF or DMSO to your reaction mixture. See the experimental protocol below for a more detailed guide on co-solvent selection.
-
-
Solution 3: Change the Solvent Entirely
-
If the above methods fail, consider switching to a more suitable solvent based on the expected solubility profile in the table below.
-
-
Solution 4: Particle Size Reduction
-
If you have a solid starting material, reducing the particle size can increase the surface area and improve the dissolution rate. This can be achieved through grinding the solid with a mortar and pestle before adding it to the solvent. For more significant particle size reduction, techniques like micronization or sonication can be employed.
-
Problem: My compound dissolves initially but then precipitates out of solution during the reaction.
-
Possible Cause 1: Change in Temperature
-
If the reaction is run at a different temperature than when the compound was initially dissolved, it may have crashed out. Ensure the reaction temperature is maintained at a level where the compound remains soluble.
-
-
Possible Cause 2: Change in Solvent Composition
-
If a reagent is added in a solvent that is a poor solvent for your compound, it can cause precipitation. Consider adding reagents neat or dissolved in the primary reaction solvent.
-
-
Possible Cause 3: Reaction Product is Insoluble
-
The product of the reaction may be less soluble than the starting material. In this case, the reaction may need to be run in a different solvent or at a higher dilution.
-
Problem: The reaction is proceeding very slowly or not at all, and I suspect poor solubility is the issue.
-
Solution 1: Improve Agitation
-
Ensure vigorous stirring to maximize the interaction between the dissolved and undissolved starting material and the other reagents.
-
-
Solution 2: Employ Solubility Enhancement Techniques
-
Use the strategies outlined above (increasing temperature, using a co-solvent) to increase the concentration of the dissolved starting material.
-
-
Solution 3: Consider a Phase-Transfer Catalyst
-
If you have a biphasic system (e.g., an aqueous and an organic phase), a phase-transfer catalyst can help shuttle the reactant from one phase to the other to facilitate the reaction.
-
Problem: I am observing low yields and suspect degradation of my starting material.
-
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to check for the presence of your starting material and any potential degradation products.
-
Run a Control Reaction: Set up a reaction with just the this compound in the solvent and any other reagents (e.g., acid or base) under the reaction conditions to see if it degrades without the other starting material.
-
Modify Reaction Conditions: If degradation is confirmed, consider lowering the reaction temperature, using a milder base or acid, or reducing the reaction time.
-
Data Presentation
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble | "Like dissolves like" principle; highly nonpolar solvent. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Aromatic character may offer some interaction, but overall nonpolar. |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | Moderate polarity, may not be sufficient for the polar functional groups. |
| Diethyl Ether | Polar Aprotic | Sparingly to Moderately Soluble | Some polarity, but hydrogen bonding with the hydroxyl group is not possible. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | Higher polarity than diethyl ether and a good general-purpose solvent. |
| Acetonitrile | Polar Aprotic | Moderately to Soluble | High polarity and can interact via dipole-dipole interactions. |
| Acetone | Polar Aprotic | Moderately to Soluble | Good polar aprotic solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity, excellent for dissolving many polar organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Very high polarity, often used as a solvent for poorly soluble compounds. |
| Methanol | Polar Protic | Moderately Soluble | Can act as a hydrogen bond donor and acceptor, but may also compete for hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but slightly less polar. |
| Water | Polar Protic | Sparingly Soluble | The organic backbone of the thiophene ring limits water solubility. |
Disclaimer: This table provides predicted qualitative solubility based on chemical principles. It is highly recommended to perform experimental solubility tests for your specific application.
Table 2: Properties of Common Co-solvents and Surfactants for Solubility Enhancement
| Agent | Type | Typical Concentration | Mechanism of Action | Potential Issues |
| Co-solvents | ||||
| Dimethylformamide (DMF) | Polar Aprotic | 5-20% (v/v) | Increases the overall polarity of the solvent mixture. | High boiling point can make it difficult to remove. Can decompose at high temperatures or in the presence of strong acids/bases. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5-20% (v/v) | A very strong polar solvent that can disrupt solute-solute interactions. | Very high boiling point; can be difficult to remove completely. Can be reactive under certain conditions. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 5-20% (v/v) | Similar to DMF and DMSO in its solvating power. | High boiling point. |
| Surfactants | ||||
| Sodium Dodecyl Sulfate (SDS) | Anionic | Above CMC | Forms micelles that encapsulate the hydrophobic parts of the solute.[10] | Can introduce ions into the reaction and may be difficult to remove from the final product. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | Above CMC | Forms micelles to solubilize the compound. | Can be toxic and may interfere with certain reactions. |
| Triton™ X-100 | Non-ionic | Above CMC | Forms neutral micelles, generally less disruptive to reaction chemistry. | Can be difficult to remove during workup. |
| Tween® 80 | Non-ionic | Above CMC | Biocompatible and often used in pharmaceutical formulations.[6] | May be challenging to separate from the product. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the vial.
-
Observation: Vigorously stir or vortex the mixture for 1 minute at room temperature.
-
Assessment:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: No noticeable dissolution of the solid.
-
-
Heating: If the compound is partially soluble or insoluble, gently heat the mixture (e.g., to 40-50 °C) and observe any changes in solubility.
Protocol 2: Using a Co-solvent to Improve Solubility
-
Initial Attempt: Attempt to dissolve the required amount of this compound in the primary reaction solvent at the desired reaction temperature.
-
Co-solvent Addition: If the compound does not fully dissolve, add a polar aprotic co-solvent (e.g., DMF or DMSO) dropwise while stirring vigorously.
-
Monitor Dissolution: Continue adding the co-solvent in small increments (e.g., 1-2% of the total volume at a time) until the solid is completely dissolved.
-
Volume Limit: Try not to exceed 20% (v/v) of the co-solvent, as it may affect the reaction outcome and make product purification more difficult.
-
Proceed with Reaction: Once the starting material is fully dissolved, proceed with the addition of other reagents.
Protocol 3: Using Surfactants for Enhanced Solubility in Aqueous or Biphasic Systems
-
Surfactant Selection: Choose a surfactant based on the reaction conditions (e.g., non-ionic surfactants are generally less reactive).
-
Concentration: Prepare a solution of the surfactant in the aqueous phase at a concentration above its critical micelle concentration (CMC).
-
Dissolution: Add the this compound to the surfactant solution and stir vigorously. Gentle heating may be required.
-
Reaction Setup: Proceed with the reaction, ensuring adequate mixing to maintain the emulsion or micellar solution.
Mandatory Visualization
References
- 1. chem.ws [chem.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparative study of different synthetic routes to 3-hydroxythiophene-2-carbonitrile
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-hydroxythiophene-2-carbonitrile stands as a valuable scaffold due to its potential biological activities. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and reaction conditions.
Route 1: Multi-step Synthesis via Gewald Reaction and Diazotization
This well-established, albeit indirect, pathway begins with the versatile Gewald reaction to construct the thiophene ring, followed by functional group transformation to introduce the hydroxyl group.
Experimental Protocol:
Step 1: Synthesis of 2-amino-4,5-unsubstituted-thiophene-3-carbonitrile via Gewald Reaction
-
To a stirred solution of a suitable α-mercaptoaldehyde or α-mercaptoketone (1 equivalent) and malononitrile (1 equivalent) in a polar aprotic solvent such as ethanol or dimethylformamide, a catalytic amount of a base (e.g., triethylamine or piperidine) is added.
-
The reaction mixture is heated to a temperature between 50-80°C and stirred for 2-6 hours.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the 2-aminothiophene-3-carbonitrile derivative.
Step 2: Diazotization of 2-aminothiophene-3-carbonitrile and Hydrolysis
-
The 2-aminothiophene-3-carbonitrile (1 equivalent) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled solution, maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.
-
The solution containing the diazonium salt is then slowly added to a boiling aqueous solution, often containing a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group.
-
After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the crude this compound, which is then purified by appropriate methods.
Route 2: Fiesselmann Thiophene Synthesis
A more convergent approach, the Fiesselmann synthesis, allows for the direct construction of the 3-hydroxythiophene ring system. While traditionally used for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid esters, modifications can be employed to yield the desired 2-carbonitrile.
Experimental Protocol:
-
An α,β-acetylenic nitrile (1 equivalent) is reacted with an ester of thioglycolic acid (1 equivalent) in the presence of a strong base, such as sodium methoxide or potassium tert-butoxide, in an anhydrous solvent like methanol or tetrahydrofuran.
-
The reaction is typically carried out at room temperature or with gentle heating for several hours.
-
The reaction proceeds via a series of conjugate additions and a final intramolecular cyclization (Dieckmann-like condensation for esters, or a Thorpe-Ziegler type reaction for nitriles).
-
Acidic workup of the reaction mixture yields the this compound.
-
Purification is typically performed by crystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Gewald Reaction & Diazotization | Route 2: Fiesselmann Synthesis |
| Starting Materials | α-mercaptoaldehyde/ketone, malononitrile, sodium nitrite, acid | α,β-acetylenic nitrile, thioglycolic acid ester, strong base |
| Number of Steps | Multi-step (2 or more) | Typically one-pot or two steps |
| Overall Yield | Moderate to good (can be lowered by the diazotization step) | Potentially higher due to convergence, but can be variable |
| Reaction Conditions | Gewald: 50-80°C; Diazotization: 0-5°C then boiling | Room temperature to moderate heating |
| Key Intermediate | 2-aminothiophene-3-carbonitrile | Thioether adduct |
| Advantages | Well-established and versatile Gewald reaction. | More convergent and potentially higher atom economy. |
| Disadvantages | Indirect route, use of potentially unstable diazonium salts. | Requires synthesis of α,β-acetylenic nitrile, strong base required. |
Visualizing the Synthetic Pathways
To better illustrate the described synthetic routes, the following diagrams depict the logical flow of each process.
Figure 1. Workflow for the multi-step synthesis of this compound via the Gewald reaction and subsequent diazotization.
Figure 2. One-pot synthesis of this compound using the Fiesselmann thiophene synthesis.
A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxythiophene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-hydroxythiophene-2-carbonitrile. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document outlines the most probable analytical approaches, drawing parallels from validated methods for structurally similar thiophene derivatives. The focus is on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, providing detailed experimental protocols and comparative validation data based on analogous compounds.
Introduction to the Analysis of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. The validation of these methods ensures that they are suitable for their intended purpose, providing data on linearity, accuracy, precision, selectivity, and robustness.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and sensitive technique suitable for the separation and quantification of this compound from complex mixtures. A reverse-phase HPLC method with UV detection is proposed as the primary analytical approach.
Experimental Protocol: Proposed HPLC-UV Method
This protocol is based on established methods for the analysis of thiophene derivatives[1].
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 90:10 (v/v) mixture of acetonitrile and water[1]. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 231 nm has been used for similar thiophenic compounds[1].
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 50 µg/mL.
Workflow for HPLC Method Validation
Caption: Workflow for the development and validation of an HPLC analytical method.
Alternative Method: UV-Vis Spectrophotometry
For simpler matrices where interfering substances are minimal, UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the quantification of this compound.
Experimental Protocol: Proposed UV-Vis Spectrophotometric Method
This protocol is based on general practices for UV-Vis analysis of organic compounds[2].
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., 0.01N NaOH, ethanol, or acetonitrile)[2].
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound across a suitable UV range (e.g., 200-400 nm) to determine the λmax. For a similar compound, moxifloxacin, a λmax of 290 nm was used in 0.01N NaOH[2].
-
Standard Preparation: Prepare a stock solution and a series of calibration standards in the chosen solvent. Concentration ranges are typically lower than for HPLC, for instance, 1-15 µg/mL[2].
-
Measurement: Measure the absorbance of the blank (solvent) and the standard solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration.
Comparative Validation Data
The following tables summarize typical validation parameters for HPLC and UV-Vis methods, based on data reported for analogous thiophene derivatives[1][2]. These tables provide a benchmark for what can be expected during the validation of a method for this compound.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC Method (Thiophene Derivative)[1] | UV-Vis Method (Thiophene Derivative)[2] |
| Concentration Range | 10 - 50 µg/mL | 3.0 - 15.0 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.9995 |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC Method (Thiophene Derivative)[1] | UV-Vis Method (Thiophene Derivative)[2] |
| Accuracy (% Recovery) | 92.4 - 102.4% | 99.21 - 99.60% |
| Precision (% RSD) | 0.14 – 1.59% | 0.473 - 1.818% |
Table 3: Comparison of Detection and Quantification Limits
| Parameter | HPLC Method (Thiophene Derivative)[1] | UV-Vis Method (Thiophene Derivative)[2] |
| Limit of Detection (LOD) | 1.69 µg/mL | 1.26 µg/mL |
| Limit of Quantification (LOQ) | 5.15 µg/mL | 3.82 µg/mL |
Logical Comparison of Analytical Methods
Caption: Comparison of HPLC and UV-Vis analytical methods.
Conclusion
For the analysis of this compound, an HPLC-UV method is recommended for its high selectivity and sensitivity, making it suitable for complex sample matrices often encountered in drug development and research. UV-Vis spectrophotometry presents a viable, simpler, and faster alternative for routine analysis in well-defined, simple matrices. The choice of method will ultimately depend on the specific application, required sensitivity, and the complexity of the sample matrix. The provided protocols and comparative data from related compounds serve as a robust starting point for the development and validation of a specific analytical method for this compound.
References
A Comparative Analysis of the Reactivity of 3-Hydroxythiophene-2-carbonitrile and 3-Aminothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important thiophene derivatives: 3-hydroxythiophene-2-carbonitrile and 3-aminothiophene-2-carboxamide. Understanding the distinct reactivity profiles of these molecules is crucial for their application as versatile building blocks in the synthesis of novel heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. This comparison is supported by experimental data and detailed protocols to aid in practical applications.
Introduction to the Compounds
The reactivity of substituted thiophenes is fundamentally governed by the electronic nature of their substituents. In this comparison, we examine two thiophenes substituted at the 2 and 3 positions with functional groups that impart significantly different chemical properties.
-
This compound features a hydroxyl (-OH) group, which is an electron-donating group (activating) through resonance, and a nitrile (-CN) group, which is a strong electron-withdrawing group (deactivating) through both induction and resonance. A key feature of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form.[1]
-
3-Aminothiophene-2-carboxamide possesses an amino (-NH2) group, a powerful electron-donating group (activating), and a carboxamide (-CONH2) group, which is a moderately electron-withdrawing group (deactivating). This combination of substituents makes it a valuable precursor for the synthesis of fused ring systems like thieno[2,3-d]pyrimidines.[2]
Comparative Reactivity Profiles
The differing electronic effects of the hydroxyl/amino and nitrile/carboxamide substituents create distinct reactivity landscapes for these two molecules.
Electrophilic Aromatic Substitution
The thiophene ring is inherently electron-rich and susceptible to electrophilic attack, primarily at the α-positions (C2 and C5). The substituents at C3 significantly influence this reactivity.
-
This compound : The hydroxyl group at C3 strongly activates the ring towards electrophiles, directing them to the C2 and C5 positions. However, the C2 position is already substituted. The strong deactivating nature of the cyano group at C2 somewhat tempers this activation. Nevertheless, electrophilic substitution is expected to occur preferentially at the C5 position. 3-Hydroxythiophenes are generally less reactive towards electrophiles than their 3-hydroxypyrrole counterparts.[1]
-
3-Aminothiophene-2-carboxamide : The amino group at C3 is a more potent activating group than the hydroxyl group. This strong activation makes the thiophene ring highly susceptible to electrophilic attack. The carboxamide group at C2 is deactivating but less so than the nitrile group. Consequently, 3-aminothiophene-2-carboxamide is expected to be more reactive towards electrophiles than this compound, with substitution also favored at the C5 position. The high electron density of the ring in 2-aminothiophene derivatives makes them prone to reactions like cycloadditions with electron-poor olefins.[3]
Nucleophilic Reactions
Nucleophilic reactions can target the substituents or, under specific conditions, the thiophene ring itself.
-
This compound : The primary site for nucleophilic attack is the carbon atom of the nitrile group. The nitrile can undergo hydrolysis to a carboxylic acid or an amide, or it can be attacked by other nucleophiles. The enolate formed by deprotonation of the hydroxyl group can also act as a nucleophile, readily undergoing O-alkylation or O-acylation.[1]
-
3-Aminothiophene-2-carboxamide : The carboxamide group is susceptible to nucleophilic acyl substitution, such as hydrolysis to the corresponding carboxylic acid, although this typically requires harsh conditions. More significantly, the amino group and the adjacent carboxamide are perfectly positioned to act as nucleophiles in cyclization reactions. This is a cornerstone of their utility, allowing them to react with various reagents to form fused heterocyclic systems.[2] 2-aminothiophene-3-carboxamides are versatile building blocks for synthesizing a wide range of heterocyclic compounds.[2]
Tautomerism
A critical point of differentiation is the tautomeric behavior of this compound.
Caption: Tautomeric equilibrium of 3-hydroxythiophene.
This equilibrium means that this compound can react either as an aromatic phenol-like compound or as an α,β-unsaturated ketone. This dual reactivity is not available to 3-aminothiophene-2-carboxamide, which exists predominantly in the amino form. The extent of this equilibrium is solvent-dependent.[1]
Quantitative Data Comparison
While direct kinetic comparisons of reactivity are scarce in the literature, data from studies on derivatives can provide insights into the electronic influence of the core structures. A study comparing the biological activity of related carboxamide derivatives offers a useful surrogate for comparing their chemical properties under physiological conditions.
| Property | 3-Hydroxythiophene Derivative (3b) | 3-Aminothiophene Derivative (7b) | Reference Compound |
| Antioxidant Activity (% Inhibition) | 54.9% - 28.4% | 62.0% - 46.9% | Ascorbic Acid (88.44%) |
| Antibacterial Activity (% Inhibition) | 20.0% - 78.3% | 40.0% - 86.9% | N/A |
Data sourced from a study on N-(4-acetylphenyl)-2-carboxamide derivatives of 3-hydroxy and 3-aminothiophenes.[4]
The higher antioxidant and antibacterial activities of the 3-aminothiophene derivatives suggest a greater propensity for the molecule to participate in electron transfer processes, which can be correlated with its higher electron density and reactivity compared to the 3-hydroxythiophene analogue.[4]
Logical Flow of Reactivity
The following diagram illustrates the general reactivity pathways for both compounds, highlighting the key functional groups involved.
Caption: Comparative reactivity pathways.
Experimental Protocols
The following are representative experimental protocols that highlight the characteristic reactivity of each compound.
Protocol 1: Synthesis of 3-Hydroxythiophene-2-carboxamide Derivatives
This protocol demonstrates the cyclization reaction to form the 3-hydroxythiophene core, illustrating a common synthetic route.
Reaction: Condensation of N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives.[4]
Methodology:
-
Dissolve the ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivative (1 mmol) in ethanolic sodium ethoxide.
-
Add N-(4-acetylphenyl)-2-chloroacetamide (1 mmol) to the solution.
-
The reaction proceeds via the formation of a sulfide intermediate through the substitution of the chlorine atom.
-
Intramolecular cyclization occurs with the removal of ethanol to yield the target 3-hydroxythiophene derivative.
-
The reaction mixture is worked up by pouring into ice water and acidifying to precipitate the product.
-
The crude product is filtered, washed with water, and recrystallized from an appropriate solvent like ethanol.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidine from 3-Aminothiophene-2-carboxamide
This protocol showcases the utility of 3-aminothiophene-2-carboxamide derivatives in forming fused heterocyclic systems, a key aspect of their reactivity.[2]
Reaction: Cyclocondensation of a 2-aminothiophene-3-carboxamide derivative with a nitrile.[2]
Methodology:
-
Suspend the 2-aminothiophene-3-carboxamide derivative (1 mmol) in dioxane.
-
Add the desired nitrile (e.g., malononitrile, 1.1 mmol).
-
Pass a stream of dry hydrogen chloride gas through the reaction mixture, or add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the thieno[2,3-d]pyrimidine product.
-
Filter the solid, wash with water, and purify by recrystallization.
Caption: Synthesis of thieno[2,3-d]pyrimidines.
Conclusion
-
3-Aminothiophene-2-carboxamide is the more electron-rich and reactive system, particularly towards electrophiles. Its primary synthetic value lies in the concerted reactivity of its amino and carboxamide groups, which serve as a powerful tool for constructing complex, fused heterocyclic systems.
-
This compound possesses a more nuanced reactivity profile, characterized by its tautomeric equilibrium. This allows it to react as either an activated aromatic ring or an unsaturated ketone, providing unique synthetic pathways. While activated towards electrophilic substitution, it is generally less reactive than its amino counterpart due to the stronger deactivating effect of the nitrile group.
The choice between these two thiophene derivatives as starting materials will depend on the specific synthetic target and the desired reaction pathway. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a New Contender: 2-Hydroxy-4-phenylthiophene-3-carbonitrile Derivatives Challenge a Known PD-L1 Inhibitor
For Immediate Release
In the competitive landscape of cancer immunotherapy, researchers have synthesized a novel 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative that demonstrates comparable biological activity to a known inhibitor of the programmed death-ligand 1 (PD-L1). This head-to-head comparison provides valuable insights for drug development professionals, highlighting a promising new scaffold for the creation of next-generation immune checkpoint inhibitors. The study directly compared the thiophene derivative against BMS-1166, a well-documented small molecule inhibitor of the PD-1/PD-L1 interaction.
Performance Against a Known Standard
The biological activity of the novel thiophene derivative was quantified and compared against BMS-1166 using a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This assay measures the ability of a compound to disrupt the interaction between the PD-1 receptor and its ligand, PD-L1. The results, presented in terms of the half-maximal inhibitory concentration (IC50), are summarized below. A lower IC50 value indicates greater potency.
| Compound | Target | Known Inhibitor | IC50 (nM)[1] |
| 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | PD-L1 | No | 4.97 |
| BMS-1166 (synthesized reference compound) | PD-L1 | Yes | 3.78 |
The data indicates that the novel 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative inhibits the PD-1/PD-L1 interaction with an IC50 value of 4.97 nM, which is comparable to the 3.78 nM IC50 of the established inhibitor, BMS-1166.[1] This demonstrates the potential of this new chemical scaffold in the development of potent PD-L1 inhibitors.
The PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation.[2][3][4] Under normal physiological conditions, this pathway helps to maintain self-tolerance and prevent autoimmune responses.[2] However, many cancer cells exploit this mechanism to evade the immune system.[3] By expressing PD-L1 on their surface, tumor cells can bind to the PD-1 receptor on activated T-cells. This interaction sends an inhibitory signal to the T-cell, leading to its inactivation and preventing it from attacking the cancer cell.[2][5] Small molecule inhibitors, such as the thiophene derivative and BMS-1166, work by physically blocking the interaction between PD-1 and PD-L1, thereby "releasing the brakes" on the immune system and allowing T-cells to recognize and eliminate cancerous cells.
Caption: The PD-1/PD-L1 immune checkpoint inhibition pathway.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
The inhibitory activity of the compounds on the PD-1/PD-L1 interaction was determined using a competitive binding HTRF assay.[6][7] This assay format is well-suited for high-throughput screening of potential inhibitors.
Principle: The assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant human PD-1 is labeled with the donor and recombinant human PD-L1 is labeled with the acceptor. When PD-1 and PD-L1 are in close proximity (i.e., bound together), excitation of the donor results in energy transfer to the acceptor, producing a specific FRET signal. When an inhibitor compound successfully competes with this binding, the distance between the donor and acceptor increases, leading to a decrease in the FRET signal. The concentration of the inhibitor required to reduce the FRET signal by 50% is determined as the IC50 value.
General Procedure:
-
Reagent Preparation: Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., 6His-Europium) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., Biotin-d2) are prepared in an appropriate assay buffer.
-
Compound Dispensing: Serial dilutions of the test compounds (the thiophene derivative and BMS-1166) are dispensed into a low-volume 384-well microplate. Control wells containing DMSO (vehicle) are also included.
-
Protein Addition: A mixture of the tagged PD-1 and PD-L1 proteins is added to all wells of the microplate.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) in the dark to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence is read on a plate reader capable of HTRF detection, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence signals is calculated, and the percentage of inhibition is determined relative to the control wells. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.
Caption: Workflow for the PD-1/PD-L1 HTRF binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 6. revvity.com [revvity.com]
- 7. bmglabtech.com [bmglabtech.com]
A Spectroscopic Showdown: Unraveling the Tautomeric Identity of 3-Hydroxythiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 3-hydroxythiophene-2-carbonitrile and its primary tautomers, offering insights into their distinct spectral fingerprints. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for identifying and characterizing these versatile chemical entities.
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in the study of heterocyclic chemistry. This compound is a prime example, existing in equilibrium with its keto tautomer, 3-oxo-2,3-dihydrothiophene-2-carbonitrile, and a potential, though less common, imine tautomer, 2-carbamoyl-3-hydroxythiophene. The prevalence of each tautomer is significantly influenced by factors such as solvent polarity and temperature. This guide delves into the spectroscopic characteristics that differentiate these forms, providing a foundation for their identification and quantification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the enol, keto, and imine tautomers of this compound, derived from a combination of experimental data from related compounds and established spectroscopic principles.
Table 1: 1H NMR Spectroscopic Data (δ, ppm) in CDCl3
| Proton | Enol Tautomer (this compound) | Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile) | Imine Tautomer (2-carbamoyl-3-hydroxythiophene) |
| H4 | ~7.0-7.2 (d) | ~3.5-3.7 (d) | ~6.8-7.0 (d) |
| H5 | ~6.8-7.0 (d) | ~3.3-3.5 (d) | ~7.2-7.4 (d) |
| OH/NH | ~5.0-6.0 (br s) | - | ~8.0-9.0 (br s, NH2), ~10.0-11.0 (br s, OH) |
| CH (keto) | - | ~4.0-4.2 (s) | - |
Data is estimated based on values for similar 3-hydroxythiophene systems.[1]
Table 2: 13C NMR Spectroscopic Data (δ, ppm) in CDCl3
| Carbon | Enol Tautomer (this compound) | Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile) | Imine Tautomer (2-carbamoyl-3-hydroxythiophene) |
| C2 | ~100-105 | ~50-55 | ~155-160 (C=N) |
| C3 | ~155-160 | ~195-200 (C=O) | ~160-165 (C-OH) |
| C4 | ~120-125 | ~40-45 | ~115-120 |
| C5 | ~125-130 | ~35-40 | ~130-135 |
| CN | ~115-120 | ~115-120 | - |
| C=O (imine) | - | - | ~165-170 |
Data is estimated based on values for similar 3-hydroxythiophene and thiophen-3(2H)-one systems.[1]
Table 3: Infrared (IR) Spectroscopic Data (cm-1)
| Functional Group | Enol Tautomer (this compound) | Keto Tautomer (3-oxo-2,3-dihydrothiophene-2-carbonitrile) | Imine Tautomer (2-carbamoyl-3-hydroxythiophene) |
| O-H stretch | ~3600 (sharp, free), ~3400-3200 (broad, H-bonded) | - | ~3400-3200 (broad, OH) |
| N-H stretch | - | - | ~3400 & ~3300 (two bands, NH2) |
| C≡N stretch | ~2220-2260 | ~2220-2260 | - |
| C=O stretch | - | ~1700-1720 | ~1650-1670 (amide C=O) |
| C=C stretch | ~1600-1650 | - | ~1580-1620 |
| C=N stretch | - | - | ~1600-1640 |
Data is based on typical IR absorption frequencies for the respective functional groups.
Table 4: UV-Vis Spectroscopic Data
| Tautomer | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Enol Tautomer | ~270-290 | High | Ethanol |
| Keto Tautomer | ~240-260 | Moderate | Hexane |
| Imine Tautomer | ~300-320 | High | Ethanol |
Estimated values based on the electronic transitions of conjugated thiophene systems. The enol and imine tautomers are expected to have longer wavelength absorptions due to extended conjugation.[2]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon chemical environments and establish the connectivity of atoms to differentiate between tautomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the tautomeric equilibrium.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in each tautomer, particularly the O-H, C=O, and C≡N stretching vibrations.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solution Samples (NaCl plates): Place a drop of the neat liquid or a concentrated solution of the sample between two sodium chloride (or potassium bromide) plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet/NaCl plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and their frequencies (in cm-1).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions and compare the extent of conjugation in the different tautomeric forms.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Tautomeric Equilibrium and Interconversion
The equilibrium between the tautomers of this compound is a dynamic process. The following diagram illustrates the relationship between the major enol and keto tautomers.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Logical Workflow for Spectroscopic Comparison
The process of comparing the tautomers involves a systematic workflow that integrates different spectroscopic techniques.
Caption: Workflow for the spectroscopic comparison and identification of tautomers.
References
Navigating the Structural Maze: A Comparative Guide to the Analysis of 3-Hydroxythiophene-2-carbonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of 3-hydroxythiophene-2-carbonitrile, a molecule of interest in medicinal chemistry. While a complete single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide offers a detailed comparison of alternative analytical techniques, alongside a case study of a closely related analogue, to provide a thorough structural understanding.
This guide will delve into the spectroscopic characterization of this compound and present a detailed X-ray crystal structure analysis of a structural analogue, methyl-3-aminothiophene-2-carboxylate. By comparing the data and methodologies, researchers can gain valuable insights into the structural nuances of this class of compounds.
Spectroscopic and Structural Data at a Glance
To facilitate a clear comparison, the following tables summarize the key analytical data. Table 1 outlines the spectroscopic data available for 3-hydroxythiophene derivatives, providing a baseline for the characterization of this compound. Table 2 presents the crystallographic data for the analogue, methyl-3-aminothiophene-2-carboxylate, showcasing the detailed information obtainable from X-ray diffraction.
Table 1: Spectroscopic Data for 3-Hydroxythiophene Derivatives [1]
| Parameter | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| H2 | 9.80 | 98.0 |
| H4 | 7.4 - 7.6 | 119.9 |
| H5 | 6.3 - 6.8 | 124.4 |
| C2 | - | 95.2 - 117.8 |
| C3 | - | 148.7 - 164.4 |
| C4 | - | 116.4 - 122.5 |
| C5 | - | 119.5 - 140.9 |
Note: Data is generalized from a study on various 3-hydroxythiophene derivatives. Specific shifts for this compound may vary.
Table 2: Crystallographic Data for Methyl-3-aminothiophene-2-carboxylate [2][3]
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 14.33 Å, b = 7.89 Å, c = 13.54 Å |
| α = 90°, β = 101.5°, γ = 90° | |
| Volume | 1500 ų |
| Z | 8 |
| Density (calculated) | 1.40 g/cm³ |
| Key Bond Lengths (Å) | C-S: 1.71-1.74, C-N: 1.35, C=O: 1.22 |
| **Key Bond Angles (°) ** | C-S-C: ~92°, O-C-C: ~120° |
Illuminating the Structure: A Multi-faceted Approach
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction.[4][5] However, in its absence for this compound, a combination of other powerful analytical techniques provides crucial structural information.
X-ray Crystal Structure Analysis: A Tale of an Analogue
To illustrate the power of X-ray crystallography, we examine the structure of methyl-3-aminothiophene-2-carboxylate, a close structural analogue of our target molecule.[2][3] The analysis reveals a monoclinic crystal system with the space group P2₁/c.[2][3] The thiophene ring is essentially planar, and the molecule exhibits significant intermolecular hydrogen bonding between the amino group and the carbonyl oxygen of neighboring molecules, influencing the overall crystal packing.[2][3] This detailed structural information, including precise bond lengths and angles, is invaluable for understanding intermolecular interactions and potential binding modes in a biological context.
Spectroscopic Characterization: Piecing Together the Puzzle
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the connectivity and chemical environment of atoms in a molecule. For 3-hydroxythiophene derivatives, the proton on the hydroxyl group typically appears as a broad singlet, while the thiophene ring protons exhibit characteristic chemical shifts and coupling constants that can be used to confirm the substitution pattern.[1][5] The ¹³C NMR spectrum provides information on the carbon skeleton, with the carbon atoms attached to the hydroxyl and cyano groups showing distinct chemical shifts.[1][5]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C=C and C-S stretching vibrations of the thiophene ring.[6][7][8]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For thiophene derivatives, common fragmentation pathways involve the cleavage of the thiophene ring and the loss of substituents.[9][10][11][12][13] The molecular ion peak would confirm the elemental composition of this compound.
Experimental Protocols: The "How-To" for Structural Elucidation
Detailed and rigorous experimental protocols are the bedrock of reliable structural analysis. Below are generalized procedures for the key techniques discussed.
Synthesis of this compound Derivatives
A representative synthesis for this class of compounds involves the reaction of an active methylene nitrile with a suitable thiophene precursor, followed by cyclization and functional group manipulation.[14][15][16]
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.[4]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[17][18][19][20] The crystal is rotated, and the diffraction pattern is recorded by a detector.[17][18][19][20]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to best fit the experimental data.[21][22][23][24]
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.[25]
Spectroscopic Analysis
-
NMR Spectroscopy: A solution of the compound in a deuterated solvent is placed in a high-field NMR spectrometer. ¹H and ¹³C spectra are acquired using standard pulse sequences.
-
IR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film. The IR spectrum is then recorded.[8]
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.[12][13]
Visualizing the Workflow
To better understand the logical flow of structural analysis, the following diagrams illustrate the key processes.
Caption: Workflow for the synthesis and structural elucidation of a small molecule.
Caption: The iterative process of X-ray crystal structure refinement and validation.
References
- 1. rsc.org [rsc.org]
- 2. Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. Single-Crystal XRD and Structure Determination [atomfair.com]
- 19. sssc.usask.ca [sssc.usask.ca]
- 20. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure determination, refinement, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fiveable.me [fiveable.me]
- 23. Model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.aip.org [pubs.aip.org]
- 25. academic.oup.com [academic.oup.com]
Comparative Docking Analysis of 3-Hydroxythiophene-2-carbonitrile Analogs as PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Novel PD-L1 Antagonists
This guide provides a comparative analysis of novel 3-hydroxythiophene-2-carbonitrile analogs as potent inhibitors of Programmed Death-Ligand 1 (PD-L1), a critical target in cancer immunotherapy. The data presented is based on in-silico molecular docking studies and in-vitro experimental validation, offering a comprehensive overview of their potential as therapeutic agents. This guide directly compares a novel thiophene-based compound with a well-established PD-L1 antagonist, BMS1166, to highlight its efficacy and potential advantages.
Data Presentation: Performance Against PD-L1
The following table summarizes the key quantitative data for the this compound analog and the reference compound, BMS1166. The data includes binding affinity (kD) to human PD-L1 (hPD-L1) and the half-maximal inhibitory concentration (IC50) for the disruption of the PD-1/PD-L1 interaction.[1] Lower values in both metrics indicate higher potency.
| Compound ID | Scaffold | Binding Affinity (kD) to hPD-L1 (nM) | PD-1/PD-L1 Interaction Inhibition (IC50, nM) |
| 4a | 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile | ~27 | 4.97 |
| 9a | Fluorine derivative of BMS1166 | ~8 | 2.01 |
| 9b | BMS1166 (Reference) | Not explicitly stated, used as control | 3.78 |
Key Findings
The novel 2-hydroxy-4-phenylthiophene-3-carbonitrile analog 4a demonstrates potent inhibition of the PD-1/PD-L1 interaction with an IC50 value of 4.97 nM.[1] This inhibitory activity is comparable to the well-characterized PD-L1 antagonist, BMS1166 (9b ), which has an IC50 of 3.78 nM.[1] While the fluorine derivative of BMS1166 (9a ) shows a slightly higher potency with an IC50 of 2.01 nM and a stronger binding affinity (kD of ~8 nM), the thiophene analog 4a (kD of ~27 nM) still represents a highly promising scaffold for the development of new PD-L1 inhibitors.[1]
Computational docking studies confirmed that the novel thiophene analogs share a similar binding mode to the BMS compounds within the PD-L1 dimer.[1][2] The binding occurs in a hydrophobic tunnel formed at the interface of the PD-L1 dimer, effectively preventing its interaction with the PD-1 receptor.[3]
Experimental Protocols
The following section outlines the generalized methodologies for the key experiments cited in the comparative analysis of this compound analogs.
Molecular Docking Protocol (Generalized)
Molecular docking simulations are performed to predict the binding conformation and affinity of a ligand to a target protein. A common workflow using software like AutoDock Vina is as follows:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., human PD-L1 dimer, PDB ID: 6R3K) is obtained from the Protein Data Bank.[1][2] Using molecular modeling software such as AutoDock Tools, water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.[4] The prepared protein structure is saved in a PDBQT file format.
-
Ligand Preparation: The 2D structures of the this compound analogs are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then prepared by assigning rotatable bonds, merging non-polar hydrogens, and assigning partial charges. The final ligand structures are also saved in the PDBQT format.
-
Grid Box Generation: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the ligand is expected to interact. This defines the search space for the docking simulation.
-
Docking Simulation: The docking calculation is performed using a program like AutoDock Vina. The algorithm explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity (docking score) for each pose.[5] The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[5]
-
Analysis of Results: The results are a series of binding poses for each ligand, ranked by their docking scores (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable. These poses are then visualized and analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This in-vitro assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.
-
Principle: The assay uses recombinant PD-1 and PD-L1 proteins, each tagged with a different component of a FRET (Förster Resonance Energy Transfer) pair. When PD-1 and PD-L1 interact, the FRET pair is brought into proximity, generating a detectable signal.
-
Procedure: The tagged PD-1 and PD-L1 proteins are incubated together in the presence of varying concentrations of the test compound (e.g., the thiophene analogs).
-
Measurement: The HTRF signal is measured using a plate reader.
-
Analysis: Inhibitory compounds will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the HTRF signal. The IC50 value is then calculated from the dose-response curve, representing the concentration of the compound required to inhibit the interaction by 50%.[1]
Mandatory Visualization
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibition by thiophene analogs.
Caption: A typical workflow for a molecular docking experiment.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Unveiling the Structure of 3-Hydroxythiophene-2-carbonitrile Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comprehensive comparison of the structural elucidation of products derived from the reactions of 3-hydroxythiophene-2-carbonitrile, supported by experimental data and detailed protocols.
The versatile scaffold of this compound serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry. Its ambident nucleophilic character, arising from the tautomeric equilibrium between the hydroxy and keto forms, allows for reactions with a range of electrophiles. This guide focuses on two primary reaction pathways: O-alkylation and O-acylation, providing a detailed analysis of the structural confirmation of the resulting products.
Tautomerism: The Key to Reactivity
This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (3-oxo-2,3-dihydrothiophene-2-carbonitrile) forms. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. The presence of the enolate form in basic conditions is crucial for its reactivity towards electrophiles.
Diagram of the tautomeric equilibrium of this compound.
Caption: Tautomeric equilibrium of this compound.
Comparative Analysis of Reaction Products
This section details the synthesis and structural characterization of the O-alkylated and O-acylated products of this compound. While specific experimental data for the direct reactions of this compound is not extensively reported in publicly available literature, this guide presents expected outcomes based on the known reactivity of 3-hydroxythiophenes and provides generalized experimental protocols.[1]
O-Alkylation: Synthesis of 3-Alkoxythiophene-2-carbonitriles
The reaction of this compound with alkylating agents, such as alkyl halides, in the presence of a base is expected to yield the corresponding 3-alkoxythiophene-2-carbonitrile. The enolate generated in situ acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.
General Reaction Pathway for O-Alkylation
Caption: General workflow for the O-alkylation of this compound.
Table 1: Expected Spectroscopic Data for 3-Methoxythiophene-2-carbonitrile
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | Singlet for the methoxy protons (~3.9 ppm), two doublets for the thiophene ring protons. |
| ¹³C NMR | Signal for the methoxy carbon (~58 ppm), signals for the thiophene ring carbons, and a signal for the nitrile carbon (~115 ppm). |
| IR Spectroscopy | C≡N stretching vibration (~2220 cm⁻¹), C-O-C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |
O-Acylation: Synthesis of 3-Acyloxythiophene-2-carbonitriles
Similarly, O-acylation can be achieved by reacting this compound with acylating agents like acyl chlorides or anhydrides, typically in the presence of a base to facilitate the formation of the nucleophilic enolate.
General Reaction Pathway for O-Acylation
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 3-Hydroxythiophene-2-carbonitrile-Based Compounds and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxythiophene-2-carbonitrile scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Its structural features allow for diverse substitutions, enabling the tuning of potency and selectivity against various kinase targets. However, a critical aspect of developing safe and effective kinase inhibitors is understanding their cross-reactivity profile across the human kinome. This guide provides a comparative overview of the cross-reactivity of thiophene-based compounds, with a focus on derivatives related to the this compound core, and presents supporting experimental data and methodologies to aid in the design of more selective therapeutics.
Understanding the Importance of Cross-Reactivity Profiling
Most small molecule drugs interact with multiple targets, a phenomenon known as polypharmacology. While this can sometimes be beneficial, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures.[1] Kinase inhibitors, in particular, are prone to cross-reactivity due to the conserved nature of the ATP-binding site across the kinome.[2] Therefore, early and comprehensive cross-reactivity profiling is essential to identify potential liabilities and to guide the optimization of lead compounds.
Comparative Cross-Reactivity Data of Thiophene-Based Kinase Inhibitors
| Compound Class | Primary Target(s) | Off-Target(s) | IC50 / % Inhibition | Reference |
| Thieno[3,2-b]pyridine-6-carbonitriles | Src | Lck, Abl | Data not specified in abstract | [3] |
| Thiophene/thieno[2,3-d]pyrimidines | FLT3 | Other kinases | IC50 against FLT3: 32.435 µM (Compound 5) | [4] |
| 3-(Thiophen-2-ylthio)pyridines | FGFR2, FGFR3, EGFR, JAK, RON | IGF-1R | IC50 values ranging from 2.14 to 12.20 μM | [5] |
| Thiophene-3-carboxamide selenides | EGFR | Other kinases | IC50 against EGFR: 94.44 nM (Compound 16e) | [6][7] |
| Thienopyrimidines | PI3Kα | mTOR | IC50 against PI3Kα: 9.47 µM (Compound 9a) | [8] |
Table 1: Overview of Kinase Inhibition by Various Thiophene-Based Compound Classes. This table highlights the diverse primary targets of thiophene derivatives and indicates that cross-reactivity is a common feature. The specific off-targets and the extent of inhibition vary significantly with the detailed substitution pattern around the thiophene core.
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 5 (Thieno[2,3-d]pyrimidine derivative) | FLT3 | 32.435 |
| Compound 8 (Thieno[2,3-d]pyrimidine derivative) | FLT3 | 40.55 |
| Compound 9b (Thieno[2,3-d]pyrimidine derivative) | FLT3 | 39.61 |
| Compound 10 (Thieno[2,3-d]pyrimidine derivative) | FLT3 | 40.04 |
Table 2: FLT3 Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives. This table provides a more detailed look at the structure-activity relationship for a specific thiophene scaffold against the Fms-like tyrosine kinase 3 (FLT3).[4]
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 22 (3-(Thiophen-2-ylthio)pyridine derivative) | FGFR2 | 2.14 |
| FGFR3 | >10 | |
| EGFR | 12.20 | |
| Janus Kinase | >10 | |
| RON | 6.85 |
Table 3: Multi-Target Inhibition Profile of a 3-(Thiophen-2-ylthio)pyridine Derivative. This table illustrates the polypharmacology of a thiophene-based inhibitor, showing potent activity against some kinases while being less active against others.[5]
Experimental Protocols for Cross-Reactivity Profiling
Accurate and reproducible experimental data are the foundation of any meaningful comparison. Below are detailed methodologies for key experiments used in the cross-reactivity profiling of kinase inhibitors.
Kinase Inhibition Assays
Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).
Example Protocol: ADP-Glo™ Kinase Assay
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a reaction buffer (e.g., 50mM Tris, pH 7.5, 150mM NaCl, 0.25mM DTT).
-
Add the this compound-based compound or other test inhibitors at various concentrations.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]
-
Chemoproteomics-Based Profiling
Objective: To identify the protein targets of a compound in a complex biological sample, such as a cell lysate, providing a broad view of its selectivity.
Example Protocol: Kinobeads Competitive Pull-Down Assay
This method uses immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome. The test compound's binding to its targets is then measured by its ability to compete with the kinobeads.
-
Cell Lysate Preparation:
-
Culture and harvest cells (e.g., cancer cell lines).
-
Lyse the cells to release the proteome.
-
Determine the total protein concentration of the lysate.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of the this compound-based compound.
-
Add the kinobeads to the lysate and incubate to allow the unbound kinases to bind to the beads.
-
-
Protein Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides (e.g., with trypsin).
-
-
LC-MS/MS Analysis and Data Quantification:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
The abundance of each kinase in the pull-down will decrease as the concentration of the competing compound increases, allowing for the determination of binding affinities.[5][9]
-
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in cross-reactivity profiling, the following diagrams are provided.
Figure 1: A generalized workflow for biochemical and chemoproteomic cross-reactivity profiling.
Figure 2: A simplified signaling pathway illustrating on- and potential off-target inhibition.
Conclusion
The this compound scaffold and its derivatives represent a versatile class of compounds with significant potential as kinase inhibitors. While the available data indicates that these compounds can be potent against their intended targets, cross-reactivity is an inherent challenge that must be addressed through rigorous profiling. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach is crucial for the successful development of next-generation kinase inhibitors with improved safety and efficacy. The information and methodologies presented in this guide are intended to support researchers in this endeavor, facilitating more informed decision-making in the drug discovery process.
References
- 1. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Benchmarking 3-Hydroxythiophene-2-Carbonitrile-Based Materials Against Established PD-L1 Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Performance Guide
In the landscape of cancer immunotherapy, the development of small molecule inhibitors targeting the programmed death-ligand 1 (PD-L1) is a focal point of research. This guide provides a comprehensive performance comparison of a novel 3-hydroxythiophene-2-carbonitrile-based material against the well-established standard, BMS-1166, and other notable small molecule PD-L1 inhibitors. The data presented herein is collated from peer-reviewed studies and is intended to offer an objective benchmark for researchers engaged in the discovery and development of next-generation cancer therapeutics.
Performance Benchmarks: Quantitative Data Summary
The inhibitory activity of this compound derivatives and standard PD-L1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize the performance data obtained from in vitro assays.
| Compound | Type | IC50 (nM) | Binding Affinity (Kd) (nM) | Assay Method |
| 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile (Compound 4a) | This compound Derivative | 4.97 | ~27 | HTRF Assay |
| BMS-1166 (Compound 9b) | Standard Small Molecule Inhibitor | 3.78 | Not Reported in this study | HTRF Assay |
| Fluorine derivative of BMS-1166 (Compound 9a) | Standard Small Molecule Inhibitor | 2.01 | ~8 | HTRF Assay |
Table 1: Performance of a this compound Derivative against BMS-1166 Standards.[1]
| Compound | IC50 (nM) | Assay Method |
| BMS-1166 | 1.4 | HTRF Assay |
| INCB086550 | Low nanomolar range | HTRF Assay |
| Evixapodlin | Low nanomolar range | HTRF Assay |
| MAX-10181 | Low nanomolar range | HTRF Assay |
| Compound 2k | More potent than BMS-1166 | Cell-based Assay |
| CCX4503 | Nanomolar range | HTRF Assay |
| Compound 79 | 92.3 | HTRF Assay |
Table 2: IC50 Values of Various Standard Small Molecule PD-L1 Inhibitors.
Experimental Protocols
A detailed understanding of the methodologies used to generate the performance data is crucial for accurate interpretation and replication of results.
Synthesis of 2-((4-(aminomethyl)benzyl)oxy)-4-(4-fluorophenyl)thiophene-3-carbonitrile (Compound 4a)
The synthesis of the this compound derivative involves a multi-step process. A key reaction is the Suzuki coupling of (2,3-dihydrobenzo[b][2][3]dioxin-6-yl)boronic acid and (3-bromo-2-methylphenyl)methanol to yield compound 5. This is followed by a chlorination reaction to afford compound 6. Subsequently, a nucleophilic substitution with 5-chloro-2,4-dihydroxybenzaldehyde is performed to obtain compound 7. A final nucleophilic substitution with 3-(chloromethyl)benzonitrile yields the final product.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
The HTRF assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction.[2]
Principle: This assay relies on the fluorescence resonance energy transfer (FRET) between a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore (like d2). In the absence of an inhibitor, the binding of tagged PD-1 and PD-L1 proteins brings the donor and acceptor into close proximity, resulting in a high FRET signal. When an inhibitor disrupts this interaction, the distance between the fluorophores increases, leading to a decrease in the FRET signal.[4]
General Protocol:
-
Plate Preparation: The assay is typically performed in a 96- or 384-well low-volume white plate.[2]
-
Compound Dispensing: Test compounds, standards, and controls (e.g., DMSO for negative control) are dispensed into the wells.
-
Protein Addition: Tagged recombinant human PD-1 and PD-L1 proteins are added to the wells.
-
HTRF Reagent Addition: HTRF detection reagents (anti-tag antibodies labeled with the donor and acceptor fluorophores) are added. These can be pre-mixed for a single addition step.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Reading: The fluorescence signal is read at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using an HTRF-compatible plate reader.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 values are determined by fitting the data to a dose-response curve.
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its inhibition.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Experimental Workflow: HTRF Assay
The diagram below outlines the general workflow for the HTRF assay used to screen for PD-1/PD-L1 inhibitors.
Caption: HTRF assay workflow for PD-1/PD-L1 inhibition.
References
Safety Operating Guide
Prudent Disposal of 3-Hydroxythiophene-2-carbonitrile in a Laboratory Setting
The proper disposal of 3-Hydroxythiophene-2-carbonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Based on the chemical structure, which includes a thiophene ring, a hydroxyl group, and a nitrile group, this compound should be treated as a hazardous waste. The nitrile functional group suggests potential toxicity, while the organic nature of the molecule indicates it is likely combustible.
Inferred Hazard Profile
To establish a conservative and safe disposal plan, the hazard profiles of structurally related chemicals have been reviewed. The following table summarizes the key hazards associated with compounds similar to this compound, providing a basis for its inferred hazard profile.
| Hazard Category | Inferred Hazard for this compound | Basis from Structurally Similar Compounds (e.g., Thiophene-2-carbonitrile, various substituted thiophenes) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Many organic nitriles are classified as acutely toxic.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Similar thiophene derivatives are known skin irritants. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | A common hazard for many organic chemicals. |
| Flammability | Combustible solid. | The presence of a carbon-based ring structure and functional groups suggests combustibility. |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | Many organic compounds exhibit aquatic toxicity. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous waste.
-
Segregate this waste stream from other laboratory wastes to avoid inadvertent reactions. Do not mix with strong acids, bases, or oxidizing agents.[5]
2. Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[5]
-
The container must be in good condition, free from cracks or leaks.[5]
-
For solid waste, a clearly labeled, sealed bag can be used before placement in the final waste container.
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste.
-
Note the date when the waste was first added to the container.
-
List any other components in the waste mixture, with percentages if known.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the storage area is well-ventilated, away from heat sources, and separate from incompatible materials.
5. Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any questions or clarification.
References
- 1. 2-(Hydroxymethyl)thiophene-3-carbonitrile | C6H5NOS | CID 19350977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Hydroxythiophene-2-carbonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Hydroxythiophene-2-carbonitrile was not located. The following guidance is based on the safety data of structurally similar compounds, including various thiophene and nitrile derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Flammability: May be a flammable liquid and vapor.[4]
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects.
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H225: Highly flammable liquid and vapor.
-
H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.[5] |
| Skin Protection | Gloves: Nitrile gloves are recommended for incidental contact.[6] For prolonged or direct contact, thicker, chemical-resistant gloves should be used. Always inspect gloves for integrity before use and change them immediately if contaminated.[7] Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[5] Clothing: Wear long pants and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or during large-scale operations, a NIOSH-approved respirator with appropriate cartridges should be used.[5] |
Engineering Controls
| Control Type | Description |
| Ventilation | All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4] |
| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible in the immediate work area. |
| Ignition Source Control | Due to the potential for flammability, keep the compound away from open flames, hot surfaces, and sparks.[4] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[4] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential for laboratory safety.
-
Preparation:
-
Review the safety information and establish a designated work area within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Verify the location and functionality of the nearest eyewash station and safety shower.
-
-
Handling:
-
Post-Handling:
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containment: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.[8]
-
Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour down the drain.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemicals.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. aksci.com [aksci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
